molecular formula C6H6N2O3 B15554795 Acipimox-13C2,15N2

Acipimox-13C2,15N2

Cat. No.: B15554795
M. Wt: 158.10 g/mol
InChI Key: DJQOOSBJCLSSEY-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acipimox-13C2,15N2 is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 158.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

158.10 g/mol

IUPAC Name

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1

InChI Key

DJQOOSBJCLSSEY-WKHKRNGSSA-N

Origin of Product

United States

Foundational & Exploratory

Acipimox-¹³C₂,¹⁵N₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is a potent lipid-lowering agent that has been the subject of extensive research due to its ability to modulate lipid metabolism. This technical guide provides an in-depth overview of Acipimox-¹³C₂,¹⁵N₂, a stable isotope-labeled analog of Acipimox, and its critical role in modern research. The document details its core mechanism of action, provides comprehensive experimental protocols for its use as an internal standard in quantitative bioanalysis, and presents relevant pharmacokinetic data. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of its application.

Introduction to Acipimox and its Stable Isotope-Labeled Analog

Acipimox is a drug used to treat hyperlipidemia, a condition characterized by high levels of fats, such as triglycerides and cholesterol, in the blood.[1] It is a derivative of nicotinic acid (niacin) and functions by inhibiting the breakdown of fats in adipose tissue, thereby reducing the release of free fatty acids into the bloodstream.[2][3] This leads to a decrease in the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol in the liver, while also increasing high-density lipoprotein (HDL) cholesterol levels.[1][3]

Acipimox-¹³C₂,¹⁵N₂ is a stable isotope-labeled version of Acipimox. In this molecule, two carbon atoms are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced with nitrogen-15 (B135050) (¹⁵N). This labeling does not alter the chemical properties of the molecule but increases its molecular weight. This distinct mass allows it to be differentiated from the unlabeled Acipimox by mass spectrometry. Consequently, Acipimox-¹³C₂,¹⁵N₂ is an invaluable tool in research, primarily serving as an internal standard for the accurate and precise quantification of Acipimox in biological samples during pharmacokinetic and metabolic studies.

Core Mechanism of Action: The GPR109A Signaling Pathway

The primary mechanism of action of Acipimox is the inhibition of lipolysis in adipocytes (fat cells). This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of these cells.

The binding of Acipimox to GPR109A initiates an intracellular signaling cascade:

  • Activation of Gαi: The activated GPR109A receptor interacts with an inhibitory G-protein (Gαi).

  • Inhibition of Adenylyl Cyclase: Gαi, in turn, inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Inactivation of Protein Kinase A (PKA): Lower cAMP levels result in the inactivation of Protein Kinase A (PKA).

  • Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for activating hormone-sensitive lipase (HSL), the key enzyme that breaks down triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting PKA, Acipimox effectively blocks the activation of HSL.

  • Decreased FFA Release: The inhibition of HSL leads to a significant reduction in the release of FFAs from adipose tissue into the circulation.

This reduction in circulating FFAs has downstream effects, including decreased triglyceride synthesis in the liver and a subsequent lowering of VLDL and LDL cholesterol levels.

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acipimox Acipimox GPR109A GPR109A (HCA2 Receptor) Acipimox->GPR109A Binds to Gai Gαi GPR109A->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates PKA->HSL_inactive HSL_active HSL-P (Active) Triglycerides Triglycerides HSL_active->Triglycerides Catalyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hydrolysis dummy dummy2

Acipimox Signaling Pathway in Adipocytes.

Use of Acipimox-¹³C₂,¹⁵N₂ in Research: Quantitative Bioanalysis

The primary application of Acipimox-¹³C₂,¹⁵N₂ is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, including calibration standards, quality controls, and unknown study samples. Its purpose is to correct for any variability that may occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response.

Using a stable isotope-labeled internal standard like Acipimox-¹³C₂,¹⁵N₂ is considered the gold standard because it behaves almost identically to the unlabeled Acipimox during sample processing and chromatographic separation, but is distinguishable by the mass spectrometer due to its higher mass. This ensures the highest possible accuracy and precision in the quantification of Acipimox in complex biological matrices like plasma, serum, or tissue homogenates.

Experimental Protocol: Quantification of Acipimox in Rat Plasma using LC-MS/MS

This section details a typical experimental protocol for the quantification of Acipimox in rat plasma using Acipimox-¹³C₂,¹⁵N₂ as an internal standard.

3.1.1. Materials and Reagents

3.1.2. Preparation of Stock and Working Solutions

  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve Acipimox in methanol.

  • Acipimox-¹³C₂,¹⁵N₂ Stock Solution (1 mg/mL): Accurately weigh and dissolve Acipimox-¹³C₂,¹⁵N₂ in methanol.

  • Acipimox Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the Acipimox stock solution with 50% methanol.

  • Internal Standard Working Solution (5 µg/mL): Dilute the Acipimox-¹³C₂,¹⁵N₂ stock solution with acetonitrile.

3.1.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Acipimox-¹³C₂,¹⁵N₂, 5 µg/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (Acipimox-¹³C₂,¹⁵N₂, 10 µL) start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 minute) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Bioanalytical Sample Preparation Workflow.

3.1.4. LC-MS/MS Conditions

ParameterCondition
HPLC System Standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% ammonia solution
Mobile Phase B Acetonitrile
Gradient Linear gradient from 15% to 80% Mobile Phase B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Acipimox: m/z 153.0 → 109.1Acipimox-¹³C₂,¹⁵N₂: m/z 157.0 → 113.1 (predicted)

Data Presentation: Pharmacokinetic Parameters of Acipimox

The use of a validated bioanalytical method with a stable isotope-labeled internal standard allows for the reliable determination of pharmacokinetic parameters. The following table presents data from a pharmacokinetic study of Acipimox in rats, illustrating the type of quantitative data that can be obtained.

Table 1: Pharmacokinetic Parameters of Acipimox in Rats Following Oral Administration

ParameterUnitValue (Mean ± SD)
Cₘₐₓ (Peak Plasma Concentration)µg/mL25.8 ± 3.7
Tₘₐₓ (Time to Peak Concentration)h0.5 ± 0.2
AUC₀₋ₜ (Area Under the Curve)µg·h/mL85.3 ± 12.6
t₁/₂ (Half-life)h2.1 ± 0.4
CLz/F (Apparent Clearance)L/h/kg0.29 ± 0.05
Vz/F (Apparent Volume of Distribution)L/kg0.87 ± 0.18

Conclusion

Acipimox-¹³C₂,¹⁵N₂ is an essential tool for researchers, scientists, and drug development professionals engaged in the study of Acipimox. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, pharmacodynamic, and metabolic studies. The detailed protocols and data presented in this guide provide a comprehensive resource for the implementation of robust analytical methodologies and a deeper understanding of the therapeutic potential of Acipimox.

References

The Role of Acipimox-13C2,15N2 as an Internal Standard in Bioanalytical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that has been utilized in the management of hyperlipidemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids (FFAs).[2] This subsequently decreases the hepatic production of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and triglycerides, while also increasing high-density lipoprotein (HDL) levels.[1][3] Accurate and precise quantification of Acipimox in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] A critical component for ensuring the reliability of these methods is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the most suitable choice for quantitative LC-MS/MS assays. Acipimox-13C2,15N2 is a SIL version of Acipimox where two carbon atoms and two nitrogen atoms have been replaced with their heavy isotopes. This guide provides an in-depth overview of the mechanism of action of this compound as an internal standard, complete with experimental protocols and data to support its application in robust bioanalytical methods.

The "Gold Standard": Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using a SIL-IS like this compound is isotope dilution mass spectrometry. The SIL-IS is chemically identical to the analyte (Acipimox), but has a different mass due to the incorporated heavy isotopes. This near-identical physicochemical nature means it behaves in the same way as the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.

By adding a known amount of this compound to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, it effectively normalizes for variability that can occur at various stages of the analysis:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution are compensated for as both the analyte and the SIL-IS will be affected similarly.

  • Chromatography: Both compounds will co-elute, or elute very closely, ensuring that they are subjected to the same matrix effects at the same time.

  • Mass Spectrometry: Fluctuations in ionization efficiency and detector response are corrected for because the ratio of the analyte's signal to the SIL-IS's signal is used for quantification, rather than the absolute signal of the analyte.

The use of 13C and 15N isotopes is particularly advantageous over deuterium (B1214612) (2H) labeling, as they are less likely to exhibit isotopic effects that can sometimes cause a slight chromatographic separation from the unlabeled analyte.

Acipimox's Pharmacological Mechanism of Action

Acipimox exerts its lipid-lowering effects by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels prevent the activation of Protein Kinase A (PKA), which is necessary for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme for the hydrolysis of triglycerides. By inhibiting HSL, Acipimox reduces the breakdown of triglycerides into free fatty acids and glycerol, thus lowering their release into the bloodstream.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (on Adipocyte) Acipimox->GPR109A AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_active HSL-P (active) PKA->HSL_active phosphorylates HSL_inactive HSL (inactive) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA

Acipimox Signaling Pathway in Adipocytes

Experimental Protocols

The following is a representative protocol for the quantification of Acipimox in human plasma using this compound as the internal standard, adapted from validated methods for Acipimox and other small molecules.

Preparation of Stock and Working Solutions
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve Acipimox reference standard in methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standards and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the Acipimox stock solution with 50% methanol to cover the desired calibration range (e.g., 0.05 - 50 µg/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile (B52724) to a final concentration of 5 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution to all tubes (except for the blank matrix).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard (this compound) Start->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Sample Preparation Workflow
LC-MS/MS Conditions

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% aqueous ammonia.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for the separation of Acipimox from endogenous interferences.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • This compound: m/z 157.1 → 113.1 (Predicted)

Data Presentation: Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA. While specific data for this compound is not publicly available, the following tables summarize the expected performance based on a validated method for Acipimox using a deuterated internal standard, which is anticipated to be comparable or even exceeded by a 13C, 15N-labeled standard.

Table 1: Calibration Curve and LLOQ

ParameterExpected Performance
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.05 µg/mL

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.05≤ 20%≤ 20%±20%±20%
Low0.15≤ 15%≤ 15%±15%±15%
Mid2.5≤ 15%≤ 15%±15%±15%
High40≤ 15%≤ 15%±15%±15%
%RSD: Relative Standard Deviation; %RE: Relative Error

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low0.15> 85%85% - 115%
High40> 85%85% - 115%

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative bioanalysis. This compound provides an ideal tool for the accurate and precise quantification of Acipimox in biological matrices. Its physicochemical properties, being nearly identical to the analyte, allow it to provide unparalleled correction for analytical variability throughout the entire experimental workflow. The use of 13C and 15N isotopes offers a high degree of stability, ensuring data integrity. Rigorous method validation is essential to demonstrate that a bioanalytical method employing this compound is reliable and fit-for-purpose in supporting drug development programs.

Logical_Relationship cluster_0 Core Principle cluster_1 Analytical Process cluster_2 Outcome Analyte Acipimox (Analyte) Extraction Sample Extraction Analyte->Extraction SIL_IS This compound (SIL-IS) SIL_IS->Analyte nearly identical physicochemical properties SIL_IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Correction Correction for Variability (Loss, Matrix Effects, etc.) Ionization->Correction Quantification Accurate & Precise Quantification (Ratio of Analyte/IS) Correction->Quantification

Logical Relationship of SIL-IS in Bioanalysis

References

Synthesis and Characterization of Acipimox-13C2,15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound Acipimox-13C2,15N2. Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that has been utilized in the management of dyslipidemia. The stable isotope-labeled version, this compound, serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. This document details a plausible synthetic route for the introduction of 13C and 15N isotopes into the Acipimox structure and outlines the analytical techniques employed for its structural confirmation and purity assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes.

Introduction

Acipimox, chemically known as 5-methylpyrazine-2-carboxylic acid 4-oxide, is a drug used to treat hyperlipidemia.[1] It functions by inhibiting lipolysis in adipose tissue, which reduces the production of free fatty acids and subsequently lowers the synthesis of very-low-density lipoprotein (VLDL) and triglycerides in the liver.[1][2] Stable isotope-labeled compounds are essential tools in drug development, offering a high degree of accuracy for quantitative analysis in complex biological matrices.[3] this compound, with a molecular formula of C4(13C)2H6(15N)2O3 and a molecular weight of 158.10, is designed for use as an internal standard in mass spectrometry-based assays.[4] Its physical and chemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic analysis, while its distinct mass allows for precise quantification.[3]

Synthesis of this compound

The synthesis of this compound requires the strategic introduction of the stable isotopes into the pyrazine (B50134) ring structure. A plausible synthetic approach would involve starting with isotopically labeled precursors. One common route for Acipimox synthesis begins with 2,5-dimethylpyrazine (B89654).[5] To synthesize the labeled version, one could start with 2,5-dimethylpyrazine labeled with 15N at both nitrogen positions and with 13C at the C2 and C5 positions of the pyrazine ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving oxidation and functional group manipulation.

Synthesis_Pathway A 2,5-Dimethylpyrazine-13C2,15N2 B 2,5-Dimethylpyrazine-1-oxide-13C2,15N2 A->B Oxidation (e.g., H2O2) C 2-Acetoxymethyl-5-methylpyrazine-13C2,15N2 B->C Acetylation (Acetic Anhydride) D 2-Hydroxymethyl-5-methylpyrazine-13C2,15N2 C->D Hydrolysis (e.g., NaOH) E This compound (5-Methylpyrazine-2-carboxylic acid 4-oxide-13C2,15N2) D->E Oxidation (e.g., KMnO4)

Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Oxidation of 2,5-Dimethylpyrazine-13C2,15N2

  • Dissolve 2,5-dimethylpyrazine-13C2,15N2 in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product, 2,5-dimethylpyrazine-1-oxide-13C2,15N2, with an appropriate organic solvent.

  • Purify the product by column chromatography.

Step 2: Acetylation

  • Treat the 2,5-dimethylpyrazine-1-oxide-13C2,15N2 with acetic anhydride.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the product, 2-acetoxymethyl-5-methylpyrazine-13C2,15N2, and purify.

Step 3: Hydrolysis

  • Subject the 2-acetoxymethyl-5-methylpyrazine-13C2,15N2 to alkaline hydrolysis using a solution of sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the solution and extract the resulting 2-hydroxymethyl-5-methylpyrazine-13C2,15N2.

Step 4: Final Oxidation

  • Oxidize the 2-hydroxymethyl-5-methylpyrazine-13C2,15N2 to the corresponding carboxylic acid. A strong oxidizing agent like potassium permanganate (B83412) (KMnO4) can be used.

  • Carefully control the reaction conditions to avoid over-oxidation.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Filter, wash, and dry the product. Recrystallization from a suitable solvent can be performed for further purification.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow

The general workflow for the characterization of the synthesized compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_final Final Product Synthesized_Product Synthesized this compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Enrichment Synthesized_Product->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for Structural Elucidation Synthesized_Product->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Assess Chemical Purity Synthesized_Product->HPLC Final_Product Characterized this compound with Certificate of Analysis MS->Final_Product NMR->Final_Product HPLC->Final_Product

Caption: General workflow for the characterization of this compound.
Analytical Techniques and Expected Results

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of isotopic labeling.

  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 159.10, confirming the incorporation of two 13C and two 15N atoms. The isotopic distribution pattern will provide information on the isotopic purity.

ParameterExpected Value
Molecular Formula C4(13C)2H6(15N)2O3
Monoisotopic Mass 158.04 g/mol
[M+H]+ (m/z) 159.10
Isotopic Purity >98%

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both 1H and 13C NMR spectra are acquired.

  • 1H NMR: The proton NMR spectrum will be similar to that of unlabeled Acipimox, showing signals for the methyl and pyrazine ring protons. The coupling patterns might be slightly altered due to the presence of 13C and 15N.

  • 13C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the labeled carbons will exhibit splitting due to 13C-15N coupling, providing definitive evidence of labeling at specific positions.

NucleusExpected Chemical Shifts (ppm)Multiplicity
1H ~2.5 (CH3), ~8.5 (pyrazine-H)Singlet, Singlet
13C ~20 (CH3), ~140-160 (pyrazine-C), ~165 (COOH)Varies due to labeling

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

  • Technique: Reversed-phase HPLC with UV detection.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid is typically used.

  • Column: A C18 column is commonly employed.

  • Detection: UV detection at the λmax of Acipimox (around 275 nm).[6]

  • Expected Results: A single major peak should be observed, indicating high chemical purity. The retention time should be consistent with that of an unlabeled Acipimox standard.

ParameterSpecification
Purity (by HPLC) ≥98%
Retention Time Consistent with reference standard

Conclusion

The synthesis and rigorous characterization of this compound are critical for its intended use as a reliable internal standard in bioanalytical methods. The proposed synthetic route provides a framework for the efficient incorporation of stable isotopes. The analytical workflow, employing a combination of mass spectrometry, NMR spectroscopy, and HPLC, ensures the structural integrity and purity of the final product. This technical guide serves as a valuable resource for researchers and scientists involved in drug metabolism and pharmacokinetic studies of Acipimox.

References

The Sentinel of Lipolysis: A Technical Guide to Acipimox-Mediated Metabolic Pathway Analysis Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a potent nicotinic acid derivative, has long been a cornerstone in the management of dyslipidemia. Its primary mechanism, the robust inhibition of lipolysis in adipose tissue, precipitates a cascade of systemic metabolic alterations. While the pharmacological effects of Acipimox are well-documented, a deeper, quantitative understanding of its impact on metabolic flux requires sophisticated analytical techniques. This technical guide provides an in-depth exploration of the use of stable isotope tracers, in conjunction with Acipimox, to dissect and quantify the intricate shifts in metabolic pathways. It is important to note that while isotopically labeled Acipimox, such as Acipimox-¹³C₂,¹⁵N₂, can be synthesized for pharmacokinetic studies, its primary utility in metabolic pathway analysis is as a modulator of metabolism, with other stable isotope-labeled substrates being used as tracers. This guide will detail the mechanism of action of Acipimox, provide experimental protocols for tracer-based metabolic analysis, present quantitative data from key studies, and visualize the underlying biochemical and experimental frameworks.

Core Mechanism of Action: The GPR109A-Mediated Suppression of Lipolysis

Acipimox exerts its profound anti-lipolytic effect through its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1] The binding of Acipimox to GPR109A initiates a signaling cascade that culminates in the reduction of circulating free fatty acids (FFAs).[1][2][3]

The key steps in this pathway are:

  • Receptor Activation: Acipimox binds to and activates the GPR109A receptor on adipocytes.[1][2]

  • Inhibition of Adenylyl Cyclase: This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cAMP.[1]

  • Inactivation of Protein Kinase A (PKA): Lower cAMP levels prevent the activation of PKA, a critical enzyme in the lipolytic cascade.[1]

  • Dephosphorylation and Inactivation of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for phosphorylating and thereby activating hormone-sensitive lipase (HSL).[1] With reduced PKA activity, HSL remains in its dephosphorylated, inactive state.

  • Inhibition of Triglyceride Hydrolysis: HSL is the rate-limiting enzyme in the breakdown of triglycerides into FFAs and glycerol.[1][4] By inhibiting HSL, Acipimox effectively halts the hydrolysis of stored triglycerides.

  • Decreased FFA Efflux: The net result is a significant reduction in the release of FFAs from adipose tissue into the bloodstream.[2][3][4]

This targeted suppression of lipolysis has far-reaching consequences for systemic metabolism, including reduced substrate availability for hepatic triglyceride synthesis, leading to lower very-low-density lipoprotein (VLDL) production and consequently, lower low-density lipoprotein (LDL) cholesterol levels.[2][5] Furthermore, Acipimox has been shown to increase high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism remains less understood.[2][4]

Acipimox Acipimox GPR109A GPR109A (on Adipocyte) Acipimox->GPR109A binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase PKA_active PKA (active) cAMP->PKA_active activates PKA PKA (inactive) HSL_active HSL (active) PKA_active->HSL_active phosphorylates & activates HSL HSL (inactive) Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFAs_Glycerol FFAs + Glycerol Triglycerides->FFAs_Glycerol Bloodstream Bloodstream FFAs_Glycerol->Bloodstream efflux to cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analytical Phase Fasting Overnight Fasting Baseline Baseline Blood Sample Fasting->Baseline Tracer Start Stable Isotope Tracer Infusion Baseline->Tracer Drug Administer Acipimox or Placebo Tracer->Drug Sampling Serial Blood Sampling Drug->Sampling Processing Plasma Separation & Metabolite Extraction Sampling->Processing Analysis LC-MS/MS Analysis (Isotopic Enrichment) Processing->Analysis Flux Metabolic Flux Calculation Analysis->Flux Acipimox Acipimox Adipose Adipose Tissue Acipimox->Adipose inhibits lipolysis FFAs Circulating FFAs Adipose->FFAs reduces release of Liver Liver FFAs->Liver uptake Muscle Skeletal Muscle FFAs->Muscle uptake & oxidation Glucose Circulating Glucose Glucose->Liver uptake Glucose->Muscle uptake & oxidation

References

An In-depth Technical Guide to the Isotopic Labeling of Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Acipimox, a lipid-lowering agent. The guide details the synthesis, characterization, and application of isotopically labeled Acipimox, with a particular focus on deuterated and radiolabeled analogues. It is designed to be a valuable resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies.

Introduction to Acipimox and Isotopic Labeling

Acipimox, a nicotinic acid derivative, is a potent anti-lipolytic agent that reduces plasma concentrations of triglycerides and free fatty acids (FFAs)[1]. Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue[2]. To facilitate pharmacokinetic, metabolic, and bioequivalence studies, isotopically labeled versions of Acipimox are indispensable tools.

Isotopic labeling involves the replacement of one or more atoms of a molecule with their corresponding isotopes. For Acipimox, this typically involves the use of stable isotopes like deuterium (B1214612) (²H or D) or radioisotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H). Deuterated Acipimox (Acipimox-d4) is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for accurate quantification[1]. Radiolabeled Acipimox is crucial for absorption, distribution, metabolism, and excretion (ADME) studies[3][4].

Synthesis of Isotopically Labeled Acipimox

While detailed proprietary synthesis methods are often not fully disclosed, plausible synthetic routes can be outlined based on the chemical literature and patents.

Synthesis of Deuterated Acipimox (Acipimox-d4)

The synthesis of Acipimox-d4, where four hydrogen atoms are replaced by deuterium, is a key process for creating a reliable internal standard for bioanalytical methods. The IUPAC name for a common isotopologue is 3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid, indicating deuteration on the pyrazine (B50134) ring and the methyl group.

A conceptual workflow for the synthesis of Acipimox-d4 can be visualized as follows:

cluster_synthesis Conceptual Synthesis of Acipimox-d4 Start 2,5-Dimethylpyrazine (B89654) Step1 Hydrogen-Deuterium Exchange Start->Step1 Deuterium source Step2 Oxidation of Methyl Group Step1->Step2 Deuterated Precursor Step3 N-Oxidation Step2->Step3 5-(trideuteriomethyl)pyrazine- 2-carboxylic acid End Acipimox-d4 Step3->End Final Product

Caption: Conceptual workflow for the synthesis of Acipimox-d4.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid (a precursor to Acipimox)

A common precursor for Acipimox is 5-methylpyrazine-2-carboxylic acid. A general, non-isotopic synthesis is described in the patent literature and involves the following steps:

  • N-Oxidation of 2,5-dimethylpyrazine: 2,5-dimethylpyrazine is reacted with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) to form 2,5-dimethylpyrazine-1-oxide.

  • Acetoxylation: The resulting N-oxide is treated with acetic anhydride, leading to the formation of 2-acetoxymethyl-5-methylpyrazine.

  • Hydrolysis and Oxidation: The acetoxy derivative is then hydrolyzed and oxidized, for example, using potassium permanganate, to yield 5-methylpyrazine-2-carboxylic acid.

For the synthesis of the deuterated analogue, a deuterated starting material or a hydrogen-deuterium exchange step on an intermediate would be required.

Synthesis of ¹⁴C- and ³H-Labeled Acipimox
  • ¹⁴C-Labeling: This often involves starting with a simple ¹⁴C-labeled precursor, such as [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate, and incorporating it into the Acipimox structure through a multi-step synthesis. The position of the label is crucial and should be in a metabolically stable part of the molecule.

  • ³H-Labeling: Tritium labeling can be achieved through various methods, including catalytic reduction of a suitable precursor with tritium gas, or through hydrogen isotope exchange reactions. For pyrazine derivatives, methods like microwave discharge activation of tritium gas have been reported for similar structures.

Characterization and Quality Control

The isotopic purity of labeled Acipimox is critical for its use, especially as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic distribution and confirming the location of the labels.

Experimental Protocol: Isotopic Purity Assessment of Acipimox-d4 by HRMS

  • Sample Preparation: A dilute solution of Acipimox-d4 is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in full scan mode.

  • Data Analysis: The relative abundance of each isotopologue (d0, d1, d2, d3, d4) is determined by integrating the peak areas of their monoisotopic peaks. Isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Table 1: Isotopic Purity Specifications for Deuterated Standards

ParameterTypical SpecificationReference
Isotopic Purity>98%

Mechanism of Action and Signaling Pathways

Acipimox exerts its primary effect by activating the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). This initiates a signaling cascade that leads to the inhibition of lipolysis.

Canonical Gαi-cAMP Pathway

The binding of Acipimox to GPR109A activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels result in decreased activity of Protein Kinase A (PKA), which is responsible for activating HSL through phosphorylation. The dephosphorylation and inactivation of HSL reduces the breakdown of triglycerides into FFAs and glycerol.

cluster_pathway Acipimox Signaling Pathway in Adipocytes Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Gai Gαi GPR109A->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL HSL (inactive) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis

Caption: Acipimox signaling cascade in adipocytes.

Non-Canonical Signaling Pathways

Recent research has revealed that GPR109A signaling is more complex, involving pathways beyond the canonical Gαi-cAMP axis. These include the recruitment of β-arrestins and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. β-arrestin-mediated signaling may be responsible for some of the side effects of GPR109A agonists, such as flushing. The activation of ERK1/2 by GPR109A is complex and can be dependent on Gαi, Protein Kinase C (PKC), and receptor transactivation.

Application of Isotopically Labeled Acipimox

Bioanalytical Quantification using Acipimox-d4

Acipimox-d4 is the preferred internal standard for the quantification of Acipimox in biological matrices by LC-MS/MS due to its nearly identical physicochemical properties to the unlabeled drug, which allows it to effectively compensate for variations in sample preparation and analysis.

Experimental Protocol: Quantification of Acipimox in Plasma using Acipimox-d4

  • Sample Preparation:

    • To a 100 µL plasma sample, add 10 µL of Acipimox-d4 internal standard working solution.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Acipimox and Acipimox-d4.

cluster_workflow Bioanalytical Workflow for Acipimox Quantification Sample Plasma Sample IS Add Acipimox-d4 (Internal Standard) Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Evaporation & Reconstitution Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification LCMS->Quantify

References

Acipimox-¹³C₂,¹⁵N₂: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of Acipimox-¹³C₂,¹⁵N₂. Acipimox, a nicotinic acid derivative, is utilized as a hypolipidemic agent. The isotopically labeled version, Acipimox-¹³C₂,¹⁵N₂, serves as an internal standard for its quantification in biological matrices, necessitating a thorough understanding of its quality and purity for accurate research and drug development applications.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Acipimox-¹³C₂,¹⁵N₂ is a formal document that confirms the compound's quality and purity, ensuring it meets predefined specifications. While an actual CoA for a specific lot is provided by the supplier, this guide outlines the typical data and its significance.

Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Acipimox-¹³C₂,¹⁵N₂. These values are representative and may vary slightly between different batches and suppliers.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Formula C₄¹³C₂H₆¹⁵N₂O₃
Molecular Weight 158.10 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Identity (¹H NMR) Conforms to structure
Identity (Mass Spec) Conforms to structure

Table 2: Purity and Impurity Profile

TestMethodSpecification
Chemical Purity HPLC≥98%
Isotopic Purity Mass Spectrometry≥98% (¹³C₂,¹⁵N₂)
Residual Solvents GC-HSTo be reported
Water Content Karl FischerTo be reported
Elemental Analysis Combustion AnalysisConforms to theoretical values (±0.4%)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Acipimox-¹³C₂,¹⁵N₂ purity. The following sections describe the standard experimental protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Acipimox-¹³C₂,¹⁵N₂ by separating it from any non-labeled Acipimox and other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of Acipimox-¹³C₂,¹⁵N₂ in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with the mobile phase to an appropriate concentration.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the peak area of Acipimox-¹³C₂,¹⁵N₂ by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

¹H and ¹³C NMR are used to confirm the chemical structure of Acipimox-¹³C₂,¹⁵N₂ and to provide an estimate of the isotopic enrichment.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed amount of Acipimox-¹³C₂,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Pulse Width: Observe pulse (e.g., 30°)

¹³C NMR Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Pulse Program: Proton-decoupled

Data Analysis:

  • The ¹H NMR spectrum is used to confirm the proton environment of the molecule.

  • The ¹³C NMR spectrum will show signals corresponding to the carbon atoms. The presence of ¹³C-labeled carbons will result in characteristic splitting patterns or enhanced signal intensities, which can be used to confirm the position of the labels.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved with Acipimox-¹³C₂,¹⁵N₂, the following diagrams illustrate the synthesis workflow, the analytical workflow for purity determination, and the signaling pathway of Acipimox.

Synthesis_Workflow Start Starting Materials Step1 Chemical Synthesis (incorporation of ¹³C and ¹⁵N isotopes) Start->Step1 Purification Purification (e.g., Crystallization, Chromatography) Step1->Purification FinalProduct Acipimox-¹³C₂,¹⁵N₂ Purification->FinalProduct

Caption: A simplified workflow for the synthesis of Acipimox-¹³C₂,¹⁵N₂.

Analytical_Workflow Sample Acipimox-¹³C₂,¹⁵N₂ Sample HPLC HPLC Analysis (Chemical Purity) Sample->HPLC NMR NMR Analysis (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Isotopic Purity, Molecular Weight) Sample->MS CoA Certificate of Analysis Generation HPLC->CoA NMR->CoA MS->CoA

Caption: The analytical workflow for the quality control of Acipimox-¹³C₂,¹⁵N₂.

Signaling_Pathway Acipimox Acipimox Receptor Niacin Receptor 1 (NIACR1) (G-protein coupled receptor) Acipimox->Receptor binds to AdenylylCyclase Adenylyl Cyclase Receptor->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ Protein Kinase A (PKA) activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

Caption: The signaling pathway of Acipimox in adipocytes.

An In-depth Technical Guide to Acipimox-13C2,15N2: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Acipimox-13C2,15N2, a stable isotope-labeled derivative of the lipid-lowering agent Acipimox (B1666537). This document is intended for researchers and professionals in drug development, offering detailed data, experimental protocols, and a visualization of its primary signaling pathway to facilitate its use in metabolic research and pharmacokinetic studies.

Core Physicochemical Properties

This compound is a synthetic analog of Acipimox, where two carbon atoms and two nitrogen atoms have been replaced with their respective heavy isotopes, 13C and 15N. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. While specific experimental data for the labeled compound is not widely published, its physical and chemical properties are presumed to be nearly identical to those of unlabeled Acipimox.

Data Presentation: Physical and Chemical Properties
PropertyValue (Acipimox)Value (this compound)
Chemical Name 5-methylpyrazine-2-carboxylic acid 4-oxide5-methylpyrazine-2-carboxylic acid 4-oxide-13C2,15N2
Synonyms Olbetam, OlbemoxThis compound; 5-Methyl-2-pyrazinecarboxylic Acid 4-Oxide-13C2,15N2
Molecular Formula C6H6N2O3C413C2H615N2O3[1]
Molecular Weight 154.12 g/mol [2][3]158.10 g/mol [1][]
Melting Point 177-180 °C[2]Not explicitly available, presumed similar to Acipimox
Boiling Point 539.0±45.0 °C (Predicted)[2]Not explicitly available, presumed similar to Acipimox
Solubility Soluble in DMSO (100 mM), methanol (B129727), and water (100 mM).[2]Not explicitly available, presumed similar to Acipimox
Appearance Solid, Yellow[2]Not explicitly available, presumed similar to Acipimox
pKa 2.80±0.10 (Predicted)[2]Not explicitly available, presumed similar to Acipimox

Experimental Protocols

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments, adapted from standard analytical techniques for similar compounds, such as the deuterated analog Acipimox-d4.[5]

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Inject a known volume of the solution onto the HPLC column.

    • Elute the compound using the specified mobile phase gradient.

    • Monitor the eluent by UV detection.

    • The purity is calculated based on the area of the main peak relative to the total peak area. A target purity of >98% is common for analytical standards.[1]

Structural Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic labeling of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

  • Procedure:

    • Introduce a dilute solution of the compound directly into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • The spectrum should show a prominent ion corresponding to the [M+H]+ or [M-H]- of this compound (expected m/z of ~159.07 for [M+H]+).

    • The observed mass should be within 5 ppm of the theoretical mass.

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the positions of the 13C and 15N labels and assess isotopic enrichment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (CD3OD).

  • Procedure:

    • Dissolve a sample of this compound in the chosen deuterated solvent.

    • Acquire 1H, 13C, and potentially 15N NMR spectra.

    • The 13C spectrum will show enhanced signals for the labeled carbon positions.

    • 1H-13C and 1H-15N long-range couplings can further confirm the locations of the heavy isotopes.

    • The absence of signals at the chemical shifts corresponding to the unlabeled positions in the 13C spectrum indicates high isotopic enrichment.

Mechanism of Action and Signaling Pathway

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.[6][7] It acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[6]

The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] This decrease in cAMP prevents the activation of protein kinase A (PKA), an enzyme essential for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[6] HSL is the rate-limiting enzyme in the breakdown of triglycerides. By inhibiting HSL, Acipimox reduces the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[7][8]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates HSL HSL (inactive) PKA_active->HSL HSL_active HSL (active) HSL->HSL_active Activates Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs FFAs_blood FFAs in Bloodstream FFAs->FFAs_blood Released into

Acipimox signaling pathway in adipocytes.

Bioanalytical Workflow

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Acipimox in biological samples.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification using Calibration Curve LC_MS->Quantification

Bioanalytical workflow for Acipimox quantification.

References

The Role of Acipimox-13C2,15N2 in Modern Pharmacokinetic Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the stable isotope-labeled compound, Acipimox-13C2,15N2, in pharmacokinetic research. By leveraging the principles of isotope dilution mass spectrometry, this compound serves as a powerful tool to enhance the precision, accuracy, and efficiency of bioanalytical methods and pivotal clinical studies, such as bioavailability and bioequivalence trials.

Introduction to Acipimox (B1666537) and the Rationale for Stable Isotope Labeling

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that effectively reduces plasma concentrations of triglycerides, very-low-density lipoproteins (VLDL), and low-density lipoproteins (LDL), while increasing high-density lipoprotein (HDL) levels.[1][2][3] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[1][4]

Pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. Traditional bioavailability and bioequivalence studies often rely on crossover designs where subjects receive different formulations in separate periods. However, this approach is susceptible to high inter-subject variability. The use of stable isotope-labeled drugs, such as this compound, offers a superior methodology. By co-administering the labeled and unlabeled drug, each subject can act as their own control, significantly reducing variability and improving the statistical power of the study. This compound, being chemically identical to Acipimox but with a distinct mass, allows for simultaneous quantification without mutual interference.

Mechanism of Action of Acipimox

Acipimox exerts its therapeutic effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that inhibits adenylyl cyclase, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. This decrease in cAMP prevents the activation of protein kinase A (PKA), which in turn inhibits hormone-sensitive lipase (B570770) (HSL). The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the release of FFAs into the bloodstream.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Gi_protein Gi Protein (inhibitory) GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Release of

Acipimox Signaling Pathway in Adipocytes.

Pharmacokinetic Profile of Acipimox

Acipimox is rapidly and almost completely absorbed after oral administration. It is not significantly metabolized and is primarily excreted unchanged in the urine. The pharmacokinetic parameters of unlabeled Acipimox have been well-characterized in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Unlabeled Acipimox in Healthy Volunteers

ParameterValueReference
Cmax (Maximum Plasma Concentration) 4.035 ± 1.055 µg/mL
5.74 (2.56-8.38) µg/mL
Tmax (Time to Cmax) 1.850 ± 0.462 h
1.7 (1-3) h
AUC0-12 (Area Under the Curve) 14.006 ± 2.564 µg·h/mL
AUC0-∞ (Area Under the Curve) 14.147 ± 2.568 µg·h/mL
16.99 (11.28-22.17) µg·h/mL
t1/2 (Elimination Half-life) 1.412 ± 0.168 h
1.15 (0.79-1.48) h
~2 h

Values are presented as mean ± standard deviation or mean (range).

While specific pharmacokinetic data from a head-to-head comparison of co-administered this compound and unlabeled Acipimox is not publicly available, the stable isotope-labeled version is expected to have identical pharmacokinetic properties. The primary role of this compound in such a study is not to exhibit different pharmacokinetics, but to serve as a tracer for the administered dose, allowing for precise quantification and the reduction of intra-subject variability.

Experimental Protocols

Bioequivalence Study Protocol Using Co-administration of Acipimox and this compound

This protocol outlines a typical design for a single-dose, crossover bioequivalence study to compare a test formulation of Acipimox with a reference formulation, incorporating this compound.

Study Design: A single-center, randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.

Methodology:

  • Subject Enrollment: Recruit a cohort of healthy male and female volunteers (typically 18-45 years old) who provide informed consent.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences.

  • Dosing - Period 1:

    • Sequence A: Subjects receive a single oral dose of the test formulation of Acipimox co-administered with a tracer dose of this compound in solution.

    • Sequence B: Subjects receive a single oral dose of the reference formulation of Acipimox co-administered with a tracer dose of this compound in solution.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple intervals up to 24 hours post-dose).

  • Washout Period: A washout period of at least 7 days is implemented between dosing periods to ensure complete drug elimination.

  • Dosing - Period 2: Subjects receive the alternate formulation co-administered with the this compound tracer dose.

  • Blood Sampling: Repeat the blood sampling schedule as in Period 1.

  • Bioanalysis: Plasma samples are analyzed for concentrations of both unlabeled Acipimox and this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the test and reference formulations. The ratio of the pharmacokinetic parameters of the test to the reference formulation is determined for each subject.

  • Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratios of Cmax and AUC fall within the regulatory acceptance range (typically 80-125%).

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing1 Dosing: Group A: Test + Labeled Group B: Reference + Labeled Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis (Quantify Labeled & Unlabeled) Sampling1->Bioanalysis Dosing2 Dosing: Group A: Reference + Labeled Group B: Test + Labeled Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis

Workflow for a Stable Isotope-Labeled Crossover Bioequivalence Study.
Bioanalytical Method for Acipimox and this compound using LC-MS/MS

Objective: To accurately and simultaneously quantify the concentrations of Acipimox and this compound in human plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog like Acipimox-d4 if not using the labeled drug as the analyte itself, or another suitable compound).

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate of 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal signal for Acipimox.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Unlabeled Acipimox: Monitor the specific precursor ion to product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.

  • Quantification:

    • Construct separate calibration curves for Acipimox and this compound by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations in the unknown samples by interpolation from the respective calibration curves.

Conclusion

This compound is an invaluable tool in modern pharmacokinetic research. Its use as an internal standard in bioanalytical methods ensures the highest level of accuracy and precision. More significantly, its application in clinical studies, particularly in bioavailability and bioequivalence trials through a co-administration design, allows for the reduction of inherent biological variability, leading to more robust and reliable data with fewer subjects. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a more efficient and precise characterization of Acipimox formulations.

References

Methodological & Application

Quantitative Analysis of Acipimox in Biological Matrices using a Validated LC-MS/MS Method with Acipimox-¹³C₂,¹⁵N₂ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of Acipimox in biological matrices, such as plasma and tissue homogenates, utilizing a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Acipimox-¹³C₂,¹⁵N₂, to ensure the highest accuracy and precision in pharmacokinetic and pharmacodynamic studies. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Furthermore, this note includes a summary of the method validation parameters and a graphical representation of the Acipimox signaling pathway and the experimental workflow.

Introduction

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent.[1][2] It effectively reduces the levels of free fatty acids, triglycerides, and cholesterol in the plasma.[3] The primary mechanism of action involves the inhibition of lipolysis in adipose tissue through its agonistic activity on the G-protein coupled receptor 109A (GPR109A).[1][4] Accurate quantification of Acipimox in biological samples is essential for drug development, enabling robust pharmacokinetic and bioequivalence studies.

LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as Acipimox-¹³C₂,¹⁵N₂, is critical for correcting matrix effects and variations during sample processing and instrumental analysis, thereby ensuring the reliability of the results. This application note details a validated LC-MS/MS method for the determination of Acipimox, providing researchers, scientists, and drug development professionals with a robust protocol for their studies.

Experimental Protocols

Materials and Reagents
  • Acipimox reference standard (purity >99%)

  • Acipimox-¹³C₂,¹⁵N₂ (isotopic purity >98%)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Ammonium hydroxide (B78521) or formic acid (for mobile phase modification)

  • Control biological matrix (e.g., human plasma)

Stock and Working Solutions
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox in methanol.

  • Acipimox-¹³C₂,¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox-¹³C₂,¹⁵N₂ in methanol.

  • Working Solutions: Prepare working solutions of Acipimox and the internal standard by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Acipimox from biological matrices.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the Acipimox-¹³C₂,¹⁵N₂ internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000-14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Ammonium Hydroxide in Water or 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientOptimized for separation of Acipimox and IS from matrix components.

Mass Spectrometry (MS/MS):

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsAcipimox: m/z 153.0 → 109.1
Acipimox-¹³C₂,¹⁵N₂: m/z 157.0 → 112.1 (projected)
Ion Source ParametersOptimized for maximum signal intensity (e.g., capillary temperature, vaporizer temperature).

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Acipimox.

Validation ParameterTypical Performance
Linearity and Range10 - 5000 ng/mL in human plasma
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 - 0.1 µg/mL in plasma and various tissues
Precision (Intra- and Inter-day)≤15% Relative Standard Deviation (RSD)
Accuracy (Intra- and Inter-day)Within ±15% of the nominal concentration
Recovery≥95% with acetonitrile precipitation
SelectivityNo significant interference from endogenous matrix components.

Visualizations

Acipimox Signaling Pathway

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (HCA2) Receptor Acipimox->GPR109A Binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive Hormone-Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active HSL Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) + Glycerol FFAs_out Decreased FFAs in Circulation FFAs->FFAs_out Reduced Release

Caption: Acipimox signaling cascade in adipocytes leading to reduced lipolysis.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Acipimox-¹³C₂,¹⁵N₂ IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Acipimox Calibration->Quantification

Caption: Workflow for the LC-MS/MS quantification of Acipimox.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of Acipimox in biological matrices. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard, Acipimox-¹³C₂,¹⁵N₂, contribute to the method's accuracy, precision, and high-throughput capabilities. This application note and protocol serve as a valuable resource for researchers and drug development professionals engaged in the study of Acipimox.

References

Utilizing Acipimox-¹³C₂,¹⁵N₂ as an Internal Standard for Robust Bioanalysis of Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent by inhibiting lipolysis in adipose tissue.[1] Accurate and precise quantification of Acipimox in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies during drug development.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as recommended by regulatory bodies like the FDA and EMA.[3][4] Acipimox-¹³C₂,¹⁵N₂, a stable isotope-labeled analog of Acipimox, is an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization and matrix effects, thereby correcting for variability during sample preparation and analysis.[2]

This document provides detailed application notes and protocols for the use of Acipimox-¹³C₂,¹⁵N₂ as an internal standard in the bioanalysis of Acipimox. While specific quantitative data for Acipimox-¹³C₂,¹⁵N₂ is not widely published, the data presented herein for the deuterated analog, Acipimox-d4, is representative of the expected performance due to the similar nature of stable isotope labeling.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using Acipimox-¹³C₂,¹⁵N₂ is isotope dilution mass spectrometry. A known concentration of the labeled internal standard is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the analyte (Acipimox) to that of the internal standard (Acipimox-¹³C₂,¹⁵N₂) is used for quantification. This ratiometric measurement effectively corrects for potential sources of error, such as variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[2]

Quantitative Data Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of Acipimox using a stable isotope-labeled internal standard. The data is based on methods validated with Acipimox-d4 and is representative of the performance expected with Acipimox-¹³C₂,¹⁵N₂.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterExpected Performance
Linearity Range10 - 5000 ng/mL in human plasma
Correlation Coefficient (r²)≥ 0.99
LLOQ10 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ10≤ 20%≤ 20%±20%±20%
Low QC30≤ 15%≤ 15%±15%±15%
Medium QC500≤ 15%≤ 15%±15%±15%
High QC4000≤ 15%≤ 15%±15%±15%
%RSD: Relative Standard Deviation; %RE: Relative Error

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low30Consistent and reproducibleClose to 1
High4000Consistent and reproducibleClose to 1

Experimental Protocols

Preparation of Stock and Working Solutions
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Acipimox reference standard and dissolve it in a 50:50 (v/v) mixture of acetonitrile (B52724) and water to achieve a final concentration of 1 mg/mL.

  • Acipimox-¹³C₂,¹⁵N₂ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Acipimox-¹³C₂,¹⁵N₂ and dissolve it in acetonitrile to a final concentration of 1 mg/mL.

  • Acipimox Working Solutions: Prepare a series of working standard solutions for calibration curve and quality control samples by serially diluting the Acipimox stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • IS Working Solution (100 ng/mL): Dilute the Acipimox-¹³C₂,¹⁵N₂ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of the biological matrix (plasma, serum, or tissue homogenate) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Vortex the mixture for 30 seconds.

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Column Temperature: 40°C.[3]

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Acipimox: Precursor ion [M-H]⁻ → Product ion

      • Acipimox-¹³C₂,¹⁵N₂: Precursor ion [M-H]⁻ → Product ion

    • Note: The specific m/z transitions for Acipimox and its labeled internal standard should be optimized by direct infusion into the mass spectrometer. For Acipimox, a transition of m/z 153.0 → 109.1 has been reported.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing at least six different lots of blank biological matrix to ensure no significant interference at the retention times of Acipimox and the IS.[2]

  • Linearity and Range: Determined by a calibration curve with at least six non-zero concentrations.

  • Precision and Accuracy: Evaluated at a minimum of four QC levels (LLOQ, Low, Medium, and High) in at least three separate analytical runs.[4]

  • Recovery: The extraction efficiency of Acipimox and the IS from the biological matrix.[3]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.[3]

  • Stability: The stability of Acipimox in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, and long-term storage).[3]

Visualizations

Acipimox Signaling Pathway

Acipimox_Signaling_Pathway Acipimox Acipimox HCA2 HCA2 Receptor (Adipocyte Surface) Acipimox->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids in Plasma Lipolysis->FFA

Caption: Signaling pathway of Acipimox in adipocytes leading to the inhibition of lipolysis.

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Acipimox-¹³C₂,¹⁵N₂ (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Note: High-Throughput Quantification of Acipimox in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent by inhibiting lipolysis in adipose tissue, which leads to a reduction in circulating free fatty acids and triglycerides.[1][2] Accurate and robust quantification of Acipimox in biological matrices like plasma is essential for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4]

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Acipimox-13C2,15N2, to ensure the highest accuracy and precision by correcting for variability during sample preparation and analysis.[5] A simple protein precipitation step is utilized for sample cleanup, making the protocol efficient and suitable for large sample batches.[6]

Principle

Plasma samples are fortified with the internal standard, this compound, followed by protein precipitation with acetonitrile (B52724).[7] After centrifugation, the supernatant is analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in negative ion electrospray ionization (ESI) mode.[6][8] The ratio of the peak area of Acipimox to that of the internal standard is used to calculate the concentration of the analyte in unknown samples.[9]

Experimental Protocols

Materials and Reagents
  • Acipimox (reference standard, purity >99%)

  • This compound (internal standard, isotopic purity >98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade) or Ammonia Solution

  • Ultrapure Water (18.2 MΩ·cm)

  • Blank human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Acipimox and this compound in separate volumetric flasks using methanol to obtain stock solutions of 1 mg/mL each.[3] Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of Acipimox working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to prepare calibration standards and quality control (QC) samples.[7]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[7]

Sample Preparation Protocol
  • Thaw frozen plasma samples (calibration standards, QCs, and unknown samples) on ice.

  • Aliquot 50 µL of plasma into 1.5 mL microcentrifuge tubes.[3][7]

  • Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank samples).[7]

  • Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.[3][7]

  • Vortex the mixture for 30-60 seconds to ensure thorough mixing.[3][7]

  • Centrifuge the samples at 13,000-14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][7]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Conditions
  • HPLC System: Standard UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm)[10]

  • Mobile Phase A: 0.1% Formic Acid in Water[11][12]

  • Mobile Phase B: Acetonitrile[10]

  • Flow Rate: 0.3 - 0.4 mL/min[11][12]

  • Gradient: A typical gradient starts at 15% B, increases to 80% B, and then returns to initial conditions for re-equilibration.[8]

  • Injection Volume: 5 µL[3][11]

  • Column Temperature: 40°C[11]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[6][8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[11]

Data Presentation

The quantitative data for the LC-MS/MS analysis, including mass transitions and expected validation parameters, are summarized below.

ParameterAcipimoxThis compound (IS)
Precursor Ion [M-H]⁻ (m/z) 153.0157.0 (Calculated)
Product Ion (m/z) 109.1113.1 (Calculated)
Ionization Mode NegativeNegative
Linearity Range 10 - 5000 ng/mLN/A
Correlation Coefficient (r²) > 0.99N/A
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)N/A
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)N/A
Accuracy (%RE) Within ±15% (±20% at LLOQ)N/A
Extraction Recovery Consistent and reproducibleN/A

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation, RE: Relative Error. Validation parameters are based on typical FDA guidelines for bioanalytical methods.[4][11]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of Acipimox in plasma.

Acipimox_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Samples p2 Aliquot 50 µL Plasma p1->p2 p3 Add 10 µL Internal Standard (this compound) p2->p3 p4 Add 150 µL Acetonitrile (Protein Precipitation) p3->p4 p5 Vortex for 1 min p4->p5 p6 Centrifuge at 14,000 rpm p5->p6 p7 Transfer Supernatant p6->p7 a1 Inject 5 µL into LC-MS/MS System p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (Negative ESI, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the LC-MS/MS analysis of Acipimox in plasma.

Acipimox Mechanism of Action

Acipimox acts on adipocytes to reduce the release of free fatty acids. This diagram illustrates the simplified signaling pathway.

Acipimox_Pathway Acipimox Acipimox HCAR2 HCAR2 Receptor (Adipocyte Membrane) Acipimox->HCAR2 Binds to AdenylylCyclase Adenylyl Cyclase HCAR2->AdenylylCyclase Inhibits cAMP ↓ Intracellular cAMP AdenylylCyclase->cAMP Leads to HSL Hormone-Sensitive Lipase (HSL) Activity cAMP->HSL Suppresses Lipolysis ↓ Lipolysis (Triglyceride Breakdown) HSL->Lipolysis FFA ↓ Free Fatty Acid (FFA) Release into Bloodstream Lipolysis->FFA

Caption: Simplified signaling pathway of Acipimox in adipocytes.[3]

References

Application Note: Optimization of Mass Spectrometry Parameters for the Quantification of Acipimox and its Stable Isotope-Labeled Internal Standard, Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox is a nicotinic acid derivative utilized as a lipid-lowering agent in the treatment of hyperlipidemia.[1][2] It functions by inhibiting the mobilization of free fatty acids from adipose tissue.[2] Accurate and robust quantification of Acipimox in biological matrices such as plasma and tissues is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose due to its high sensitivity, selectivity, and throughput.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to ensure the accuracy and precision of the analytical method. A SIL-IS, such as Acipimox-13C2,15N2, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization. This co-behavior allows it to effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to more reliable and reproducible results. This application note provides a detailed protocol for the optimization of mass spectrometry parameters for the analysis of Acipimox using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Acipimox reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Ammonium hydroxide (B78521) or formic acid (for mobile phase modification)

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of Acipimox from biological samples.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000-13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following LC conditions are a good starting point and should be optimized for the specific instrument and column used.

ParameterValue
HPLC SystemA standard high-performance liquid chromatography system
ColumnC18 reverse-phase column (e.g., 100 mm × 2.1 mm, 5 µm)
Mobile Phase A0.1% Ammonia in Water or 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature30°C
GradientOptimized to ensure good peak shape and separation
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for the detection of Acipimox and this compound. The MRM transitions and other parameters should be optimized for the specific instrument. The parameters for this compound are theoretically derived based on the known fragmentation of Acipimox and the mass shift from the isotopic labels.

ParameterAcipimoxThis compound (Theoretical)
Ionization ModeElectrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)153.0157.0
Product Ion (m/z)109.1113.1
Declustering Potential (V)To be optimized (starting at -45 V)To be optimized (starting at -45 V)
Collision Energy (V)To be optimized (starting at -13.5 V)To be optimized (starting at -13.5 V)
Dwell Time (ms)200200
Source Temperature (°C)500500
IonSpray Voltage (V)-4500-4500

Protocol for Parameter Optimization

  • Direct Infusion and Tuning :

    • Prepare separate solutions of Acipimox and this compound in the initial mobile phase.

    • Infuse each solution directly into the mass spectrometer.

    • In full scan mode, identify the precursor ion for each compound ([M-H]⁻). For Acipimox, this will be m/z 153.0, and for this compound, it is expected to be m/z 157.0.

    • Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions. The expected product ion for Acipimox is m/z 109.1, and for this compound, it is expected to be m/z 113.1.

    • Optimize the declustering potential (DP) and collision energy (CE) for each MRM transition to maximize the signal intensity.

  • Chromatographic Optimization :

    • Inject a mixture of Acipimox and this compound onto the LC system.

    • Adjust the mobile phase composition and gradient to achieve a symmetric peak shape and a retention time that avoids the solvent front and any potential matrix interferences. The stable isotope-labeled internal standard is expected to co-elute with the analyte.

Data Analysis

  • Peak Integration : Integrate the peak areas for the specified MRM transitions of Acipimox and this compound.

  • Calibration Curve : Construct a calibration curve by plotting the ratio of the peak area of Acipimox to the peak area of this compound against the known concentrations of the calibration standards.

  • Quantification : Determine the concentration of Acipimox in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Acipimox calibration_curve->quantification

Caption: Workflow for the quantification of Acipimox using LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the development and optimization of a robust and sensitive LC-MS/MS method for the quantification of Acipimox in biological matrices. The use of this compound as a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the results by correcting for matrix effects and other sources of variability. The provided experimental conditions and optimization guidelines offer a solid foundation for researchers and drug development professionals to implement this analytical method in their laboratories. It is recommended that the theoretically derived mass spectrometry parameters for this compound be experimentally confirmed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acipimox-¹³C₂,¹⁵N₂ Concentration for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Acipimox-¹³C₂,¹⁵N₂ concentration in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the internal standard concentration crucial for a bioanalytical assay?

A1: Optimizing the internal standard (IS) concentration is critical for ensuring the accuracy, precision, and reliability of a bioanalytical method.[1] An appropriate IS concentration helps to compensate for variability during sample preparation, injection, and analysis.[2][3] An unoptimized concentration can lead to issues such as detector saturation, poor signal-to-noise ratio for the IS, or non-linear calibration curves, ultimately compromising the integrity of the quantitative data.

Q2: What is the general recommendation for an initial internal standard concentration?

A2: A common starting point for the concentration of a stable isotope-labeled internal standard (SIL-IS) is in the range of 1/3 to 1/2 of the concentration of the analyte at the upper limit of quantification (ULOQ).[1] However, this is just a guideline, and the optimal concentration should be determined experimentally for each specific assay.

Q3: Why is a ¹³C- and ¹⁵N-labeled internal standard like Acipimox-¹³C₂,¹⁵N₂ preferred over a deuterated (²H) one?

A3: While all stable isotope-labeled internal standards are considered the gold standard, those labeled with heavier isotopes like ¹³C and ¹⁵N are often preferred. This is because deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect. This can lead to differential matrix effects, where the analyte and IS do not experience the same degree of ion suppression or enhancement, potentially affecting accuracy. ¹³C and ¹⁵N labeling does not typically cause this chromatographic shift.

Q4: How can I check for cross-interference between Acipimox and Acipimox-¹³C₂,¹⁵N₂?

A4: Cross-interference must be assessed to ensure that the signal from the IS does not interfere with the analyte measurement, and vice-versa. According to ICH M10 guidelines, this can be evaluated as follows:

  • IS contribution to analyte signal: Analyze a blank matrix sample spiked only with Acipimox-¹³C₂,¹⁵N₂ at its working concentration. The response in the analyte's mass transition channel should be ≤ 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).

  • Analyte contribution to IS signal: Analyze a blank matrix sample spiked with Acipimox at the Upper Limit of Quantification (ULOQ). The response in the IS's mass transition channel should be ≤ 5% of the IS's mean response in blank samples spiked with the IS.

Q5: What should I do if I observe high variability in the Acipimox-¹³C₂,¹⁵N₂ peak area across a run?

A5: High variability in the internal standard response can indicate a problem with the assay. The FDA has issued guidance on evaluating IS responses. First, plot the IS peak area for all samples in the run (blanks, calibration standards, QCs, and unknown samples) to identify any trends or outliers. If the variability in unknown samples is similar to that in the calibration standards and QCs, the data may still be accurate. However, if specific samples show a significant deviation (e.g., <50% or >150% of the mean response), it may indicate issues like pipetting errors, inconsistent extraction recovery, or significant matrix effects in those specific samples. These samples may need to be reanalyzed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor signal-to-noise (S/N) ratio for Acipimox-¹³C₂,¹⁵N₂ The concentration of the internal standard is too low.Increase the spiking concentration of the Acipimox-¹³C₂,¹⁵N₂ working solution. Ensure the chosen concentration provides a robust and reproducible signal, ideally with a signal-to-noise ratio greater than 20:1.
Detector saturation due to high Acipimox-¹³C₂,¹⁵N₂ signal The concentration of the internal standard is too high.Decrease the spiking concentration of the Acipimox-¹³C₂,¹⁵N₂ working solution. An excessively high IS signal can lead to non-linearity and may suppress the analyte's ionization.
Non-linear calibration curve Inappropriate internal standard concentration leading to a non-proportional analyte/IS response ratio. Cross-signal contribution between the analyte and IS.Re-evaluate the Acipimox-¹³C₂,¹⁵N₂ concentration. Test multiple concentrations as outlined in the experimental protocol below. Ensure that the chosen concentration results in a linear curve with a correlation coefficient (r²) ≥ 0.99.
Inaccurate or imprecise Quality Control (QC) sample results The internal standard is not effectively compensating for variability in the assay. This could be due to a suboptimal concentration or significant, variable matrix effects.Verify that the IS concentration is optimal. Enhance sample clean-up procedures to minimize matrix effects. Ensure the IS is added at the earliest possible stage of sample preparation to account for all processing steps.
Acipimox-¹³C₂,¹⁵N₂ response is significantly different in unknown samples compared to calibrators and QCs The matrix of the unknown samples is different from the matrix used for calibration standards and QCs, causing a differential matrix effect.Investigate the matrix effect by performing post-extraction addition experiments with the problematic matrix. If a significant differential matrix effect is confirmed, further method development, such as improving chromatographic separation or sample preparation, may be necessary.

Experimental Protocols

Protocol 1: Optimization of Acipimox-¹³C₂,¹⁵N₂ Concentration

Objective: To determine the optimal concentration of Acipimox-¹³C₂,¹⁵N₂ that ensures a stable and reproducible signal and results in the best accuracy and precision for the quantification of Acipimox.

Methodology:

  • Prepare Working Solutions: Prepare several working solutions of Acipimox-¹³C₂,¹⁵N₂ at different concentrations. A suggested range to test would be based on the expected analyte concentration range, for example, concentrations that would result in a final concentration in the sample equivalent to the analyte's LLOQ, Low QC, Mid QC, and High QC levels.

  • Spike Samples: Prepare at least three replicates of calibration standards and QC samples (at LLOQ, Low, Mid, and High concentrations) for each Acipimox-¹³C₂,¹⁵N₂ concentration being tested.

  • Sample Analysis: Process and analyze all samples using the established LC-MS/MS method.

  • Data Evaluation:

    • IS Response: Evaluate the peak area of Acipimox-¹³C₂,¹⁵N₂ at each concentration. The ideal concentration should yield a consistent and robust signal across all samples, well above the noise level but not causing detector saturation.

    • Calibration Curve Performance: For each IS concentration tested, generate a calibration curve. Assess the linearity (r²), slope, and intercept.

    • Accuracy and Precision: Calculate the accuracy (%RE) and precision (%RSD) for the QC samples at each IS concentration.

  • Selection of Optimal Concentration: Choose the Acipimox-¹³C₂,¹⁵N₂ concentration that provides:

    • A stable and reproducible IS peak area across the analytical run.

    • The best linearity for the calibration curve (r² ≥ 0.99).

    • The best accuracy (within ±15%, ±20% at LLOQ) and precision (≤15%, ≤20% at LLOQ) for the QC samples.

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the impact of matrix components on the ionization of Acipimox and Acipimox-¹³C₂,¹⁵N₂.

Methodology:

  • Source Matrix: Obtain blank biological matrix from at least six different sources.

  • Prepare Sample Sets: For each matrix source, prepare the following three sets of samples in triplicate:

    • Set 1 (Neat Solution): Spike Acipimox (at low and high concentrations) and the optimized concentration of Acipimox-¹³C₂,¹⁵N₂ into the reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix and then spike the extracted residue with Acipimox (at low and high concentrations) and Acipimox-¹³C₂,¹⁵N₂ before injection.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix with Acipimox (at low and high concentrations) and Acipimox-¹³C₂,¹⁵N₂ before the extraction process.

  • Calculate Matrix Factor (MF):

    • MF = (Mean peak response of Set 2) / (Mean peak response of Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Acipimox) / (MF of Acipimox-¹³C₂,¹⁵N₂)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.

Visualizations

G Workflow for Optimizing Internal Standard Concentration cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation cluster_3 Decision prep_is Prepare multiple Acipimox-¹³C₂,¹⁵N₂ concentrations prep_samples Spike Calibrators & QCs with each IS concentration prep_is->prep_samples analyze Analyze all samples via LC-MS/MS prep_samples->analyze eval_response Assess IS Response (Stability, S/N) analyze->eval_response eval_curve Evaluate Calibration Curve (Linearity, r²) analyze->eval_curve eval_qc Calculate QC Performance (Accuracy, Precision) analyze->eval_qc decision Select Optimal Concentration eval_response->decision eval_curve->decision eval_qc->decision

Caption: Workflow for optimizing internal standard concentration.

G Troubleshooting Logic for IS Variability start High IS Variability Observed? q1 Is variability random or a trend? start->q1 q2 Are outliers >150% or <50% of mean? q1->q2 Random sol2 Investigate for systematic matrix effects or instrument drift. q1->sol2 Trend q3 Do Cal/QC samples show similar variability? q2->q3 No sol1 Re-analyze outlier samples. Investigate pipetting/extraction. q2->sol1 Yes sol3 Data may be acceptable. Document findings. q3->sol3 Yes sol4 Data likely unreliable. Investigate matrix effects. q3->sol4 No

Caption: Troubleshooting logic for internal standard variability.

References

Technical Support Center: Stability of Acipimox-13C2,15N2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing Acipimox-13C2,15N2 as an internal standard in bioanalytical studies. The information herein is designed to address common stability concerns and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in biological matrices like plasma, serum, and urine?

A1: Direct stability data for this compound is not extensively published. However, the stability of stable isotope-labeled (SIL) internal standards is generally expected to be comparable to the parent drug.[1] Studies on Acipimox and its deuterated analog (Acipimox-d4) indicate good stability under typical bioanalytical conditions.[1] It is crucial to perform your own validation to confirm the stability of this compound in your specific biological matrix and storage conditions.[1]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: Based on the stability data for Acipimox, it is recommended to store plasma and tissue homogenate samples at -80°C for long-term storage (e.g., up to 30 days).[1] For short-term bench-top storage during sample processing, maintaining samples at 4°C is advisable.[1]

Q3: How many freeze-thaw cycles can samples containing this compound endure?

A3: Acipimox has demonstrated stability in rat plasma and tissue homogenates for at least three freeze-thaw cycles.[1] While this compound is expected to behave similarly, it is best practice to minimize the number of freeze-thaw cycles to maintain sample integrity.[1]

Q4: Is this compound susceptible to degradation in processed samples left at room temperature?

A4: Acipimox has been shown to be stable in processed rat plasma and tissue homogenate samples for at least 12 hours at room temperature.[1] To minimize any potential for degradation, it is recommended to keep processed samples in a cooled autosampler (e.g., 4°C) if they are not analyzed immediately.[1]

Q5: What are the potential indicators of this compound degradation in my experimental samples?

A5: Degradation of the internal standard can manifest as a decrease in its peak area or a change in peak shape in your chromatograms over time or under specific storage conditions.[1] You might also observe the emergence of unknown peaks that could be degradation products.[1] Consistent monitoring of the internal standard response across an analytical run is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreasing internal standard (IS) peak area over an analytical run Instability in the autosampler.Ensure the autosampler is temperature-controlled (e.g., 4°C). Re-evaluate the stability of processed samples under your specific autosampler conditions.
Adsorption to vials or tubing.Use silanized or low-adsorption vials and tubing. Pre-condition the LC system by injecting a few blank or conditioning samples.
High variability in IS response between samples Inconsistent addition of IS solution.Ensure the pipette used for adding the IS is calibrated and functioning correctly. Vortex each sample immediately after adding the IS.
Matrix effects (ion suppression or enhancement).Stable isotope-labeled standards like this compound are designed to minimize matrix effects.[2] However, significant matrix differences between samples can still be a factor. Evaluate matrix effects during method validation.
Appearance of an unlabeled Acipimox peak in IS solution Isotopic impurity of the internal standard.Verify the isotopic purity of your this compound standard. The presence of unlabeled analyte can interfere with the quantification of low concentration samples.[3]
Chromatographic peak splitting or tailing of the IS Poor chromatography.Optimize chromatographic conditions (e.g., mobile phase composition, pH, column temperature).
Degradation of the IS.Investigate potential degradation pathways and adjust sample handling and storage conditions accordingly.

Stability Data Summary

The following tables summarize stability data for Acipimox, which can be used as a proxy for estimating the stability of this compound. It is imperative to validate these conditions for this compound in your laboratory.

Table 1: Freeze-Thaw and Short-Term Stability of Acipimox

MatrixConditionDurationStability
Rat PlasmaThree Freeze-Thaw CyclesN/AStable[1]
Rat Tissue HomogenatesThree Freeze-Thaw CyclesN/AStable[1]
Processed Rat PlasmaRoom Temperature12 hoursStable[1]
Processed Rat Tissue HomogenatesRoom Temperature12 hoursStable[1]

Table 2: Long-Term Storage Stability of Acipimox

MatrixStorage TemperatureDurationStability
Plasma-80°C30 daysStable[1]
Tissue Homogenates-80°C30 daysStable[1]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Spike a pool of the biological matrix (e.g., plasma) with this compound at a known concentration.

  • Divide the spiked matrix into at least four aliquots.

  • Analyze one aliquot immediately (Cycle 0).

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw one aliquot to room temperature, and then refreeze it for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically three).

  • After the final thaw, process and analyze the samples from each freeze-thaw cycle.

  • Compare the mean concentration of the analyte at each cycle to the baseline (Cycle 0) concentration.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

  • Spike a pool of the biological matrix with this compound.

  • Leave the spiked samples on the bench-top at room temperature for a predetermined period (e.g., 0, 4, 8, 12, and 24 hours).

  • At each time point, process and analyze an aliquot of the sample.

  • Compare the results to the analysis of a freshly prepared sample (time 0).

Protocol 3: Sample Preparation for Bioanalysis

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).[2]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_st Short-Term Stability cluster_lt Long-Term Stability Spike Spike Biological Matrix with this compound Aliquot Aliquot Spiked Matrix Spike->Aliquot FT_Initial Analyze Initial Sample (T0) Aliquot->FT_Initial FT ST_Initial Analyze Initial Sample (T0) Aliquot->ST_Initial ST LT_Initial Analyze Initial Sample (T0) Aliquot->LT_Initial LT FT_Cycle Perform Freeze-Thaw Cycles FT_Initial->FT_Cycle FT_Analyze Analyze Samples After Each Cycle FT_Cycle->FT_Analyze FT_Compare Compare to T0 FT_Analyze->FT_Compare ST_Incubate Incubate at Room Temp ST_Initial->ST_Incubate ST_Analyze Analyze at Time Points ST_Incubate->ST_Analyze ST_Compare Compare to T0 ST_Analyze->ST_Compare LT_Store Store at -80°C LT_Initial->LT_Store LT_Analyze Analyze at Time Points LT_Store->LT_Analyze LT_Compare Compare to T0 LT_Analyze->LT_Compare

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_between Between-Sample Variability cluster_trend Trend Over Time Start Inconsistent IS Response Observed Check_Variability Is variability high between samples or a trend over time? Start->Check_Variability Pipetting Check Pipette Calibration & Technique Check_Variability->Pipetting Between Samples Autosampler_Temp Verify Autosampler Temperature Control Check_Variability->Autosampler_Temp Trend Over Time Matrix_Effects Evaluate Matrix Effects Pipetting->Matrix_Effects Adsorption Investigate Adsorption to Vials/Tubing Autosampler_Temp->Adsorption Degradation Assess Processed Sample Stability Adsorption->Degradation

Caption: Logic diagram for troubleshooting inconsistent internal standard response.

References

resolving co-eluting interferences in Acipimox analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acipimox analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantitative analysis of Acipimox.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Acipimox quantification in biological matrices?

A1: The most common and robust analytical technique for the quantification of Acipimox in biological matrices such as plasma and tissue homogenates is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is also a viable method, particularly for routine analysis where high sensitivity is not a primary requirement.

Q2: Why is the use of a stable isotope-labeled internal standard, such as Acipimox-d4, recommended for LC-MS/MS analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like Acipimox-d4 is considered the gold standard in quantitative LC-MS/MS analysis. Because Acipimox-d4 is chemically almost identical to Acipimox, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer's source.[1] This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Acipimox.[1]

Q3: What is the primary mechanism of action of Acipimox, and how can this be relevant to my analysis?

A3: Acipimox is a potent anti-lipolytic agent. Its primary mechanism involves acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. This binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. Lower cAMP levels prevent the activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). The inhibition of HSL, a key enzyme in lipolysis, results in a decreased breakdown of triglycerides and a subsequent reduction in the release of free fatty acids (FFAs) into circulation. Understanding this pathway can be important for correlating Acipimox concentrations with its pharmacodynamic effects in your studies.

Q4: Is Acipimox significantly metabolized in vivo?

A4: No, Acipimox is not significantly metabolized in the body. It is rapidly and almost completely absorbed from the gastrointestinal tract and is primarily eliminated by urinary excretion as the unchanged drug.[2] This simplifies bioanalysis as interference from metabolites is generally not a major concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Acipimox.

Chromatographic Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column overload.3. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).1. Adjust the mobile phase pH. Since Acipimox is an acidic compound, a slightly basic mobile phase can improve peak shape by ensuring it is fully deprotonated.2. Reduce the injection volume or the concentration of the sample.3. Use a high-purity, end-capped C18 column to minimize silanol interactions.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before each injection.2. Prepare fresh mobile phase daily and ensure thorough mixing.3. Use a column oven to maintain a consistent temperature throughout the analysis.
High Background Noise or Ghost Peaks 1. Contaminated mobile phase, sample, or LC system.2. Carryover from a previous high-concentration sample.1. Use high-purity solvents and reagents. Thoroughly flush the LC system.2. Optimize the autosampler wash procedure, including a wash step with a strong solvent.
Mass Spectrometry Issues (LC-MS/MS)
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Significant ion suppression due to matrix effects.2. Inefficient sample extraction and recovery.3. Suboptimal mass spectrometer settings.1. Optimize the sample preparation method to remove interfering matrix components (e.g., consider solid-phase extraction instead of protein precipitation).2. Re-evaluate and optimize the sample preparation procedure to ensure high recovery.3. Adjust MS parameters such as spray voltage, gas flows, and collision energy to maximize the signal for Acipimox.
High Variability in Quantification 1. Inconsistent matrix effects between samples.2. Inadequate homogenization of tissue samples.3. Inconsistent sample preparation.1. Ensure the use of a stable isotope-labeled internal standard like Acipimox-d4 in all samples, calibrators, and quality controls to compensate for matrix effects.2. Optimize the tissue homogenization procedure to ensure uniformity.3. Standardize all steps of the sample preparation protocol.
Resolving Co-eluting Interferences

While Acipimox is not extensively metabolized, co-eluting interferences can still arise from endogenous matrix components, structurally related compounds, or degradation products.

1. Interference from Endogenous Matrix Components:

  • Issue: Components of the biological matrix (e.g., phospholipids (B1166683) in plasma) can co-elute with Acipimox and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]

  • Resolution:

    • Chromatographic Separation: Optimize the HPLC gradient to separate Acipimox from the bulk of the matrix components.

    • Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components compared to simple protein precipitation.

    • Internal Standard: Utilize a stable isotope-labeled internal standard (Acipimox-d4) that co-elutes with Acipimox and experiences similar matrix effects, thereby providing reliable correction during data processing.[1]

2. Interference from Structurally Related Compounds (e.g., Nicotinic Acid):

  • Issue: Nicotinic acid is structurally similar to Acipimox and may be present in samples, potentially leading to co-elution and interference, especially in HPLC-UV methods where specificity is lower than in MS/MS.

  • Resolution:

    • Method Specificity: Develop a highly specific LC-MS/MS method using Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for Acipimox are unique and will not be triggered by nicotinic acid.

    • Chromatographic Resolution: If using HPLC-UV, optimize the mobile phase and gradient conditions to achieve baseline separation of Acipimox and nicotinic acid.

3. Interference from Degradation Products:

  • Issue: Although Acipimox is relatively stable, it can degrade under harsh conditions (e.g., strong acid/base, high temperature, oxidizing agents) during sample processing or storage. These degradation products may have similar chromatographic properties and could potentially interfere with the analysis.

  • Resolution:

    • Forced Degradation Studies: To identify potential interferences, perform forced degradation studies on Acipimox under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples using the developed analytical method to see if any degradation products co-elute with the parent drug.

    • Stability-Indicating Method: If co-elution is observed, the chromatographic method must be further optimized (e.g., by changing the mobile phase composition, gradient, or column chemistry) to separate the degradation products from Acipimox, thus creating a "stability-indicating" method.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This is a common and rapid method for preparing plasma samples for Acipimox analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Acipimox-d4).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following table summarizes typical LC-MS/MS conditions for the analysis of Acipimox.

Parameter Condition
HPLC System A high-performance liquid chromatography system capable of gradient elution
Analytical Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Ammonia in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Gradient Start with 15% B, linearly increase to 80% B
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Acipimox) m/z 153.0 → 109.1[2]
MRM Transition (Acipimox-d4) m/z 157.0 → 113.1
MRM Transition (Acetylsalicylic Acid - alternative IS) m/z 178.9 → 137.3[2]

Visualizations

Acipimox Signaling Pathway in Adipocytes

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Receptor Acipimox->GPR109A Binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates note Inhibition of this step by Acipimox cascade HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P HSL_inactive->HSL_active Activation Triglycerides Triglycerides HSL_active->Triglycerides HSL_active->Triglycerides Catalyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Hydrolyzes Lipolysis Lipolysis

Caption: Acipimox signaling cascade in adipocytes leading to the inhibition of lipolysis.

General Experimental Workflow for Acipimox Analysis

Acipimox_Analysis_Workflow Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standard (Acipimox-d4) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for the quantification of Acipimox in biological samples.

Logical Relationship for Troubleshooting Co-eluting Interferences

Interference_Troubleshooting cluster_sources Potential Sources cluster_solutions Resolution Strategies Problem Co-eluting Interference Observed Matrix Endogenous Matrix Components Problem->Matrix Related_Cmpd Structurally Related Compounds Problem->Related_Cmpd Degradation Degradation Products Problem->Degradation Optimize_Chroma Optimize Chromatography Matrix->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix->Improve_Cleanup Use_IS Use Stable Isotope- Labeled IS Matrix->Use_IS Related_Cmpd->Optimize_Chroma Specific_Method Use Highly Specific Method (MS/MS) Related_Cmpd->Specific_Method Degradation->Optimize_Chroma Stability_Indicating Develop Stability- Indicating Method Degradation->Stability_Indicating

Caption: Logical approach to identifying and resolving co-eluting interferences in Acipimox analysis.

References

Validation & Comparative

Validation of an Analytical Method for Acipimox: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceuticals like Acipimox is crucial for robust and reliable study outcomes. Acipimox, a nicotinic acid analog, functions as an antilipolytic agent.[1] The development of a validated analytical method for its quantification is a critical step in preclinical and clinical studies. A key decision in this process is the selection of an appropriate internal standard (IS), which is essential for correcting variations during sample preparation and analysis.[1][2]

This guide provides a comparative analysis of analytical methods for Acipimox, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will compare the performance of a method using a stable isotope-labeled (SIL) internal standard, Acipimox-d4, against an alternative method using a non-isotopically labeled IS, acetylsalicylic acid. The use of a SIL IS is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior, thereby enhancing accuracy and precision.[1][3]

Comparative Performance of Internal Standards

The choice of an internal standard significantly influences the performance of a bioanalytical method. The following tables summarize the validation parameters for an LC-MS/MS method for Acipimox quantification using both a deuterated internal standard (Acipimox-d4) and a structurally unrelated IS (acetylsalicylic acid). An RP-HPLC method is also included for a broader comparison.

Table 1: Performance Characteristics of an LC-MS/MS Method for Acipimox

Validation ParameterAcipimox with Acipimox-d4 (IS) - Expected PerformanceAcipimox with Acetylsalicylic Acid (IS) - Reported Data
Linearity (r²)≥ 0.99Linear, r² not explicitly reported
Lower Limit of Quantification (LLOQ)Dependent on instrumentation and matrixPlasma: 0.05 µg/mL; Tissues: 0.01 or 0.02 µg/mL
Intra-day Precision (%RSD)≤ 15% (≤ 20% at LLOQ)3.1% - 10.3%
Inter-day Precision (%RSD)≤ 15% (≤ 20% at LLOQ)4.5% - 11.2%
Intra-day Accuracy (%RE)Within ±15% (±20% at LLOQ)Within ±15%
Inter-day Accuracy (%RE)Within ±15% (±20% at LLOQ)Within ±15%
RecoveryHigh and consistent≥95%
Matrix EffectMinimizedAssessed and compensated for

Table 2: Performance Characteristics of an RP-HPLC Method for Acipimox

Validation ParameterRP-HPLC with UV Detection
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL in plasma
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 4%
Accuracy (%RE)Recovery >85%

Experimental Workflow and Method Validation

The validation of a bioanalytical method is a comprehensive process that ensures the reliability of the data. The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for Acipimox using a labeled internal standard.

Acipimox_Analytical_Method_Validation_Workflow Workflow for Acipimox Bioanalytical Method Validation cluster_Preparation Preparation cluster_Analysis Sample Processing and Analysis cluster_Validation Method Validation Parameters A Standard and QC Sample Preparation C Spiking of Internal Standard (Acipimox-d4) A->C B Biological Sample Collection (e.g., Plasma) B->C D Protein Precipitation (e.g., with Acetonitrile) C->D Sample Preparation E Centrifugation and Supernatant Transfer D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G Injection H Selectivity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Stability G->L M Matrix Effect G->M

Caption: A logical workflow for the bioanalytical method validation of Acipimox.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are the methodologies for the compared Acipimox assays.

LC-MS/MS Method with Labeled Internal Standard (Acipimox-d4)

This method is recommended for studies requiring high sensitivity and selectivity.

  • Sample Preparation :

    • To 100 µL of plasma, add 10 µL of Acipimox-d4 internal standard working solution.

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions :

    • LC System : A suitable HPLC system.

    • Column : A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice.

    • Flow Rate : Approximately 0.3 mL/min.

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for Acipimox.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Acipimox: m/z 153.0 → 109.1

      • Acipimox-d4: Precursor ion > Product ion (to be determined during method development).

LC-MS/MS Method with Non-Labeled Internal Standard (Acetylsalicylic Acid)

  • Sample Preparation :

    • To 100 µL of plasma or tissue homogenate, add 10 µL of acetylsalicylic acid internal standard solution (5 µg/mL).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions :

    • HPLC System : Shiseido Nanospace SI-2 series.

    • Column : Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).

    • Mobile Phase : A gradient elution with 0.1% ammonia (B1221849) aqueous solution and acetonitrile.

    • Flow Rate : 0.2 mL/min.

    • Ionization Mode : Negative ion mode.

    • MRM Transitions :

      • Acipimox: m/z 153.0 → 109.1

      • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3

RP-HPLC Method with UV Detection

This method is suitable for routine analysis where very high sensitivity is not a prerequisite.

  • Sample Preparation (for Capsules) :

    • Accurately weigh a quantity of powder from twenty capsules equivalent to 50 mg of Acipimox and transfer to a 50 mL volumetric flask.

    • Add 25 mL of the mobile phase and sonicate for 5 minutes.

    • Dilute to volume with the mobile phase.

    • Centrifuge the solution at 4000 rpm for 10 minutes.

    • Dilute 5 mL of the supernatant to 50 mL with the mobile phase to a final concentration of 100 µg/mL.

Rationale for Using a Labeled Internal Standard

The use of a stable isotope-labeled internal standard like Acipimox-d4 is highly recommended for quantitative bioanalysis. The rationale is based on the nearly identical physicochemical properties between the analyte and its deuterated analog. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, which effectively compensates for variability and enhances the accuracy and precision of the assay.

Internal_Standard_Comparison Rationale for Using a Deuterated Internal Standard cluster_Deuterated Acipimox-d4 (Deuterated IS) cluster_NonDeuterated Acetylsalicylic Acid (Non-deuterated IS) A Physicochemically Identical to Acipimox B Co-elutes with Acipimox A->B C Similar Ionization Efficiency B->C D Corrects for Matrix Effects and Recovery Variations C->D E High Accuracy & Precision D->E F Structurally Different from Acipimox G May have Different Retention Time F->G H Different Ionization Efficiency G->H I Less Effective Correction H->I J Potential for Lower Accuracy & Precision I->J

Caption: Rationale for using a deuterated internal standard like Acipimox-d4.

References

A Comparative Guide to Internal Standards for Acipimox Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the lipid-lowering agent Acipimox, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Acipimox-¹³C₂,¹⁵N₂, and other commonly used alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled compounds, such as Acipimox-¹³C₂,¹⁵N₂ and its deuterated analog Acipimox-d4, are widely regarded as the "gold standard" for internal standards in quantitative mass spectrometry.[1][2][3] Their near-identical chemical structure and physical properties to the analyte ensure co-elution and similar ionization behavior, leading to robust correction for analytical variability and enhanced accuracy and precision.[2][4] This guide will compare the expected performance of Acipimox-¹³C₂,¹⁵N₂ with a non-isotopically labeled alternative, acetylsalicylic acid, which has been utilized in published bioanalytical methods.[1][5]

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the key performance metrics for the quantification of Acipimox using different internal standards. The data for the SIL internal standard is based on the expected high performance of such compounds, while the data for acetylsalicylic acid is derived from a validated bioanalytical method.[1][2]

Performance MetricAcipimox-¹³C₂,¹⁵N₂ (Expected)Acetylsalicylic Acid (Reported)Justification for Difference
Accuracy (% Bias) < 5%< 15%The SIL standard co-elutes and has nearly identical ionization efficiency as Acipimox, providing more effective correction for matrix effects and recovery variations.[2]
Precision (% RSD) < 5%< 15%The near-identical physicochemical properties of the SIL standard lead to more consistent correction for analytical variability.[2]
Matrix Effect Minimal and compensatedPotential for differential matrix effectsAs a structural analog, acetylsalicylic acid may experience different ion suppression or enhancement than Acipimox, leading to variability. The SIL standard is affected by matrix effects in the same way as the analyte, thus providing better correction.[6][7]
Extraction Recovery Consistent and compensatedMay differ from analyteThe SIL standard's recovery is expected to closely track that of Acipimox across different samples and concentrations. Acetylsalicylic acid's different chemical properties could lead to variations in extraction efficiency.[8]
Linearity (r²) > 0.999> 0.99The superior correction for variability by the SIL standard typically results in a stronger correlation between concentration and response.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. The protocol for Acipimox-¹³C₂,¹⁵N₂ is based on established methods for SIL internal standards.[2][9]

LC-MS/MS Method Using Acipimox-¹³C₂,¹⁵N₂ as Internal Standard (Projected Protocol)
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of Acipimox-¹³C₂,¹⁵N₂ internal standard working solution.[2]

    • Precipitate proteins by adding 300 µL of acetonitrile.[2]

    • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[2]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Chromatographic Conditions:

    • HPLC System: A suitable UHPLC or HPLC system.

    • Column: A C18 column (e.g., 100 mm × 2.1 mm, 5 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5 µL.[10]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[5][9]

    • MRM Transitions:

      • Acipimox: m/z 153.0 → 109.1[5]

      • Acipimox-¹³C₂,¹⁵N₂: To be determined during method development (expected m/z 157.1 → 112.1).

LC-MS/MS Method Using Acetylsalicylic Acid as Internal Standard
  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of acetylsalicylic acid internal standard solution (5 µg/mL).[2]

    • Precipitate proteins by adding 300 µL of acetonitrile.[2]

    • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.[2]

  • Chromatographic Conditions:

    • HPLC System: Shiseido Nanospace SI-2 series.[2]

    • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[5]

    • MRM Transitions:

      • Acipimox: m/z 153.0 → 109.1[5]

      • Acetylsalicylic Acid: m/z 178.9 → 137.3[5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioanalysis of Acipimox.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Acipimox-¹³C₂,¹⁵N₂ or Acetylsalicylic Acid) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for Acipimox quantification.

Acipimox Acipimox HCAR2 HCAR2 Receptor (Adipocyte) Acipimox->HCAR2 Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

References

A Comparative Guide to Inter-Laboratory Quantification of Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of Acipimox, a lipid-lowering agent. While a formal inter-laboratory comparison study is not publicly available, this document serves as a benchmark for researchers, scientists, and drug development professionals aiming to establish and validate their own Acipimox quantification assays. The data and protocols presented are synthesized from published studies to aid in the selection and implementation of robust analytical methods.

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that reduces the release of free fatty acids (FFAs) from adipose tissue.[1] Its primary mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2) on adipocytes.[1] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The reduction in cAMP inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, thereby reducing lipolysis and the release of FFAs into circulation.[1]

Acipimox_Signaling_Pathway cluster_cell Adipocyte Acipimox Acipimox GPR109A GPR109A (HCAR2) Acipimox->GPR109A activates AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP ATP ATP ATP->cAMP catalyzed by AC HSL Hormone-Sensitive Lipase (Active) cAMP->HSL activates HSL_inactive Hormone-Sensitive Lipase (Inactive) Lipolysis Lipolysis HSL->Lipolysis FFAs Free Fatty Acids Release Lipolysis->FFAs

Acipimox signaling pathway in an adipocyte.

Comparison of Analytical Methods

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantification of Acipimox in biological matrices due to its high sensitivity and selectivity. A critical aspect of developing a robust LC-MS/MS method is the choice of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. The following tables compare the performance of LC-MS/MS methods using a stable isotope-labeled (SIL) internal standard, Acipimox-d4, versus a non-isotopically labeled alternative, acetylsalicylic acid.

Table 1: Bioanalytical Method Validation Parameters
Validation ParameterAcipimox with Acipimox-d4 (IS) - Expected PerformanceAcipimox with Acetylsalicylic Acid (IS) - Reported Data
Linearity (r²) ≥ 0.99Linear, but r² not explicitly reported
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and matrixPlasma: 0.05 µg/mL; Tissues: 0.01 or 0.02 µg/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% - 10.3%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.5% - 11.2%
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-10.1% to 8.2%
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)-9.3% to 7.5%
Mean Extraction Recovery (%) > 80% (expected to be consistent with analyte)Acipimox: 85.6% - 92.3%; IS: 89.4%
Matrix Effect (%) Expected to be minimal and compensated by ISAcipimox: 89.7% - 96.5%; IS: 92.3%

Data for Acetylsalicylic Acid as IS is derived from a published study. Data for Acipimox-d4 is based on expected performance for a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are protocols for Acipimox quantification using LC-MS/MS with different internal standards.

Protocol 1: LC-MS/MS with Acetylsalicylic Acid as Internal Standard

This protocol is adapted from a validated method for the quantification of Acipimox in plasma and tissue homogenates.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of acetylsalicylic acid internal standard solution (5 µg/mL).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • HPLC System: Shiseido Nanospace SI-2 series

  • Column: Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a gradient elution.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3

Protocol 2: LC-MS/MS with Acipimox-d4 as Internal Standard (Expected)

This protocol outlines a typical approach for a method using a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Acipimox-d4 internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A modern triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions:

    • Acipimox: (e.g., m/z 155.1 → 110.1 in positive mode)

    • Acipimox-d4 (IS): (e.g., m/z 159.1 → 114.1 in positive mode)

Inter-Laboratory Comparison Workflow

A formal inter-laboratory comparison study is essential for assessing the reproducibility and robustness of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.

Interlab_Comparison_Workflow cluster_prep Coordinating Laboratory cluster_analysis Participating Laboratories cluster_eval Statistical Analysis A Sample Preparation (Homogeneous Aliquots) B Distribution to Participating Labs A->B C1 Lab 1: Sample Analysis B->C1 C2 Lab 2: Sample Analysis B->C2 Cn Lab n: Sample Analysis B->Cn D Data Submission to Coordinator C1->D C2->D Cn->D E Statistical Evaluation (e.g., Z-scores) D->E F Final Report and Method Assessment E->F

Workflow for an inter-laboratory comparison study.

References

Isotopic Standardization in Acipimox Quantification: A Comparative Guide to Achieving Unparalleled Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antilipolytic agent Acipimox, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of quantification methods, underscoring the superior performance of stable isotope-labeled internal standards, with supporting experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as Acipimox-d4, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] This superiority stems from the near-identical physicochemical properties of the isotopic standard to the analyte, Acipimox. This ensures they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for variations in sample preparation, extraction recovery, and matrix effects.[1][2] This guide presents a comparative analysis of an LC-MS/MS method for Acipimox quantification, evaluating the performance of a deuterated internal standard (Acipimox-d4) against a non-isotopically labeled alternative (acetylsalicylic acid).

Comparative Performance of Internal Standards

The selection of an internal standard significantly influences the performance of a bioanalytical method. The following table summarizes the validation parameters for an LC-MS/MS method for Acipimox quantification, comparing the use of Acipimox-d4 as an internal standard with acetylsalicylic acid. The data for Acipimox-d4 represents the expected high performance, while the data for acetylsalicylic acid is derived from a published study.[1][3]

Validation ParameterAcipimox with Acipimox-d4 (Isotopic Standard)Acipimox with Acetylsalicylic Acid (Non-Isotopic Standard)
Linearity (r²) ≥ 0.99Linear, but r² not explicitly reported[3]
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and matrixPlasma: 0.05 µg/mL; Tissues: 0.01 or 0.02 µg/mL[3]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% - 10.3%[3]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.5% - 11.2%[3]
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Mean Extraction Recovery (%) High and consistent with analyteNot explicitly reported
Mean Matrix Effect (%) Minimal and compensated by IS97.03–98.57% in plasma; 88.93–112.14% in tissue[4]

Experimental Protocols

Method 1: Acipimox Quantification using Acipimox-d4 (Isotopic Standard)

This section outlines a typical experimental protocol for the validation of an LC-MS/MS method for Acipimox using Acipimox-d4 as the internal standard.[1][5][6]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Acipimox-d4 internal standard working solution.[1]

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).[1]

  • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

2. LC-MS/MS Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.[7]

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: Optimized based on the specific column and system, typically a gradient of acetonitrile and water with a modifier like ammonia (B1221849) or formic acid.[5][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[7]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[1][4]

    • Acipimox-d4: To be determined based on the deuteration pattern.[1]

Method 2: Acipimox Quantification using Acetylsalicylic Acid (Non-Isotopic Standard)

This section details the experimental protocol from a study that validated an LC-MS/MS method for Acipimox using acetylsalicylic acid as the internal standard.[1][4]

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of acetylsalicylic acid internal standard solution (5 µg/mL).[1]

  • Precipitate proteins by adding 300 µL of acetonitrile.[1]

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.[1]

2. LC-MS/MS Conditions:

  • HPLC System: Shiseido Nanospace SI-2 series.[1]

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).[1][4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[1][4]

    • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3[1][4]

Visualizing the Workflow and Rationale

To better illustrate the processes and the rationale behind the use of an isotopic standard, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standard (Acipimox-d4) Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Acipimox / Acipimox-d4) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for Acipimox quantification.

cluster_ideal Isotopic Internal Standard (Acipimox-d4) cluster_non_ideal Non-Isotopic Internal Standard (e.g., Acetylsalicylic Acid) Acipimox Acipimox (Analyte) Similar_Properties Identical Physicochemical Properties Acipimox->Similar_Properties Acipimox_d4 Acipimox-d4 (IS) Acipimox_d4->Similar_Properties Co_Elution Co-elution in LC Similar_Properties->Co_Elution Similar_Ionization Similar Ionization Efficiency Similar_Properties->Similar_Ionization Compensation Effective Compensation for Matrix Effects & Variability Co_Elution->Compensation Similar_Ionization->Compensation High_Accuracy High Accuracy & Precision Compensation->High_Accuracy Acipimox2 Acipimox (Analyte) Different_Properties Different Physicochemical Properties Acipimox2->Different_Properties Other_IS Other IS Other_IS->Different_Properties Different_Elution Different Elution Time Different_Properties->Different_Elution Different_Ionization Different Ionization Efficiency Different_Properties->Different_Ionization Incomplete_Compensation Incomplete Compensation for Matrix Effects & Variability Different_Elution->Incomplete_Compensation Different_Ionization->Incomplete_Compensation Lower_Accuracy Potential for Lower Accuracy & Precision Incomplete_Compensation->Lower_Accuracy

Logical comparison of internal standards.

References

A Head-to-Head Battle of Internal Standards: Acipimox-d4 vs. Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers working with Acipimox, a lipid-lowering agent, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an in-depth comparison of two such standards: Acipimox-d4 and Acipimox-13C2,15N2, offering researchers, scientists, and drug development professionals the insights needed to select the optimal internal standard for their demanding applications.

The Theoretical Showdown: Deuterium (B1214612) vs. Heavy Atom Labeling

Acipimox-d4 , a deuterated analog of Acipimox, incorporates four deuterium atoms in place of hydrogen.[3] This modification results in a mass shift that is easily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled analyte.[3] Due to the near-identical physicochemical properties of deuterium and hydrogen, Acipimox-d4 is expected to co-elute with Acipimox during chromatography and exhibit similar ionization efficiency.[4] This behavior is crucial for compensating for variations in sample preparation, injection volume, and matrix effects.[1][4]

This compound , on the other hand, incorporates heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular backbone of Acipimox. This type of labeling is generally considered more stable than deuterium labeling. A key advantage of using ¹³C and ¹⁵N is the negligible risk of isotope exchange, which can sometimes occur with deuterium labels in certain solvents or under specific mass spectrometry conditions. Such exchange can compromise the integrity of the standard and lead to inaccurate quantification.

Performance Data: A Comparative Overview

The following table summarizes the expected and reported performance characteristics for bioanalytical methods using Acipimox-d4 and the anticipated performance for a method employing this compound. The data for Acipimox-d4 is based on established principles for deuterated standards and data from a validated LC-MS/MS method using a non-isotopically labeled internal standard for comparison.[5]

Validation ParameterAcipimox with Acipimox-d4 (IS) - Expected PerformanceAcipimox with this compound (IS) - Anticipated Performance
Linearity (r²) ≥ 0.99[5]≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and matrix[5]Dependent on instrumentation and matrix
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[5]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[5]≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE) Within ±15% (±20% at LLOQ)[5]Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Extraction Recovery Consistent and reproducibleConsistent and reproducible
Matrix Effect Effectively compensatedEffectively compensated
Isotopic Stability Generally stable, potential for back-exchange under certain conditionsHighly stable, negligible risk of isotope exchange

Experimental Protocols: A Glimpse into the Lab

The following are typical experimental protocols for the quantification of Acipimox in biological matrices using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or tissue homogenate, add 20 µL of the internal standard working solution (e.g., Acipimox-d4 or this compound at a suitable concentration).[6]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 12,000-14,000 rpm for 10 minutes.[6][7]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.[6][7]

  • Inject an aliquot into the LC-MS/MS system.[7]

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

  • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is often employed.[6]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[8]

    • Acipimox-d4: The precursor ion would be m/z 157.0, with the product ion determined experimentally.[1]

    • This compound: The precursor and product ions would be shifted according to the mass increase from the heavy isotopes.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams outline the bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow Bioanalytical Method Workflow for Acipimox Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standard (Acipimox-d4 or this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A generalized workflow for the quantitative analysis of Acipimox.

Internal_Standard_Comparison Logical Comparison of Isotopically Labeled Internal Standards cluster_d4 Acipimox-d4 cluster_13C15N2 This compound Analyte Acipimox (Analyte) d4_IS Deuterium Labeled (d4) Analyte->d4_IS mimics heavy_IS Heavy Atom Labeled (13C, 15N) Analyte->heavy_IS mimics d4_Pros Pros: - Near-identical chromatography - Cost-effective d4_IS->d4_Pros d4_Cons Cons: - Potential for isotopic exchange d4_IS->d4_Cons heavy_Pros Pros: - High isotopic stability - No risk of exchange heavy_IS->heavy_Pros heavy_Cons Cons: - Potentially higher cost heavy_IS->heavy_Cons

References

A Comparative Guide to Bioanalytical Method Validation for Acipimox: Adherence to Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Acipimox, a lipid-lowering agent. It emphasizes adherence to major international regulatory guidelines and presents supporting experimental data to aid in the selection of a robust and reliable assay for pharmacokinetic and other drug development studies. The primary focus is on the widely accepted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative look at different internal standard strategies.

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability of data submitted to regulatory agencies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established the M10 guideline on bioanalytical method validation, which is now the standard adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] Adherence to these guidelines is essential for the acceptance of bioanalytical data in regulatory submissions.[1][3] The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1][3]

Key validation parameters as stipulated by these guidelines include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]

  • Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements, respectively.[6][7]

  • Recovery: The extraction efficiency of an analytical method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[8]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[4]

Comparison of Bioanalytical Methods for Acipimox

LC-MS/MS is the preferred method for the quantification of Acipimox in biological matrices due to its high sensitivity, selectivity, and speed.[9] An alternative method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, can also be used.[10] The choice of internal standard (IS) is a critical factor in the performance of an LC-MS/MS assay. A stable isotope-labeled (SIL) internal standard, such as Acipimox-d4, is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision.[11][12]

The following tables summarize the performance characteristics of different bioanalytical methods for Acipimox, providing a clear comparison of their key validation parameters.

Table 1: LC-MS/MS with Acetylsalicylic Acid as Internal Standard [10][11]

Validation ParameterReported PerformanceRegulatory Acceptance Criteria
Linearity (r²)> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)0.05 µg/mL (Plasma)Dependent on intended use
Intra-day Precision (%RSD)3.1% - 10.3%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD)4.5% - 11.2%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE)Within ±10%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE)Within ±12%Within ±15% (±20% at LLOQ)
Recovery75.8% - 85.2%Consistent, precise, and reproducible
Matrix EffectNot explicitly reportedMinimal

Table 2: Anticipated Performance of LC-MS/MS with Acipimox-d4 as Internal Standard [11][12]

Validation ParameterExpected PerformanceRegulatory Acceptance Criteria
Linearity (r²)≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)Dependent on instrumentationDependent on intended use
Intra-day Precision (%RSD)≤ 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD)≤ 10%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%RE)Within ±10%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%RE)Within ±10%Within ±15% (±20% at LLOQ)
RecoveryExpected to be similar to AcipimoxConsistent, precise, and reproducible
Matrix EffectSignificantly minimizedMinimal

Table 3: RP-HPLC with UV Detection [11]

Validation ParameterTypical PerformanceRegulatory Acceptance Criteria
Linearity (r²)≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)Higher than LC-MS/MSDependent on intended use
Intra-day Precision (%RSD)≤ 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD)≤ 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE)Within ±15%Within ±15% (±20% at LLOQ)
RecoveryVariableConsistent, precise, and reproducible

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS and RP-HPLC analysis of Acipimox.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or tissue homogenate, add 20 µL of the internal standard working solution (e.g., Acipimox-d4 or acetylsalicylic acid).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% ammonia (B1221849) in water (A) and acetonitrile (B).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Acipimox: m/z 153.0 → 109.1

      • Acipimox-d4 (IS): m/z 157.0 → 113.1

      • Acetylsalicylic Acid (IS): m/z 178.9 → 137.3

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard (if used).

    • Add 5 mL of tert-butyl methyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

  • HPLC Conditions:

    • Column: Nucleosil C18 (25 cm × 4.6 mm, 5 µm).

    • Mobile Phase: 10 mM phosphate (B84403) buffer (pH 4) and methanol (B129727) (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

Mandatory Visualizations

The following diagrams illustrate the bioanalytical method validation workflow and the rationale for using a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Assay Optimization Assay Optimization Reagent Selection Reagent Selection Assay Optimization->Reagent Selection Sample Preparation Sample Preparation Reagent Selection->Sample Preparation Selectivity Selectivity Linearity Linearity Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Calibration Curve Calibration Curve QC Samples QC Samples Calibration Curve->QC Samples Study Samples Study Samples QC Samples->Study Samples Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Caption: Workflow of a typical bioanalytical method validation process.

Internal_Standard_Comparison A_Sample Sample Collection A_Extraction Extraction A_Sample->A_Extraction A_LC LC Separation A_Extraction->A_LC D4_Extraction Co-extracted O_Extraction Different Recovery A_MS MS Detection A_LC->A_MS D4_LC Co-elutes O_LC Different Retention D4_MS Similar Ionization O_MS Different Ionization D4_Sample Spiked into Sample D4_Sample->D4_Extraction D4_Extraction->D4_LC D4_LC->D4_MS Result_D4 Accurate Quantification D4_MS->Result_D4 O_Sample Spiked into Sample O_Sample->O_Extraction O_Extraction->O_LC O_LC->O_MS Result_Other Potential Inaccuracy O_MS->Result_Other

Caption: Rationale for using a deuterated internal standard like Acipimox-d4.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acipimox-13C2,15N2. The following procedures are designed to ensure safe handling and disposal of this isotopically labeled compound.

Compound Information:

  • Name: this compound

  • Unlabeled CAS Number: 51037-30-0[1]

  • Nature of Isotope: Stable (non-radioactive)[2]

Hazard Identification and Personal Protective Equipment (PPE)

Acipimox is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory.

Hazard CategoryRequired Personal Protective Equipment (PPE)
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Protective gloves and impervious clothing.[1]
Respiratory Protection Use a suitable respirator if dust is generated or if working in a poorly ventilated area.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation and provide an accessible safety shower and eye wash station.

Operational and Disposal Plans

The following step-by-step guidance outlines the safe operational workflow and disposal plan for this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area Proceed once fully equipped weigh Weigh Compound Carefully (Avoid Dust Generation) prep_area->weigh Begin handling in safe area dissolve Dissolve in Appropriate Solvent weigh->dissolve Prepare for experiment execute Execute Experimental Protocol dissolve->execute decontaminate Decontaminate Glassware & Surfaces execute->decontaminate Post-experiment dispose Dispose of Waste (Follow Chemical Waste Guidelines) decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Protocol

1. Preparation:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

2. Handling:

  • Weighing: When weighing the solid compound, take care to avoid the formation of dust.

  • Dissolving: If dissolving the compound, add it slowly to the appropriate solvent.

3. In Case of Exposure:

  • Skin Contact: If the compound comes into contact with skin, wash the affected area with plenty of soap and water.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.

4. Disposal Plan:

  • Waste Characterization: this compound is labeled with stable isotopes (13C and 15N) and is not radioactive. Therefore, it does not require special handling as radioactive waste.

  • Waste Segregation: The waste generated from handling this compound should be treated as chemical waste. It should be segregated from general laboratory waste.

  • Disposal Procedure: Dispose of the waste in a designated and clearly labeled chemical waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash. Contaminated consumables such as gloves and paper towels should also be disposed of as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.